(4-(1-Hydroxyethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(1-hydroxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORATNLZEOZUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431814 | |
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518336-20-4 | |
| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(1-Hydroxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(1-Hydroxyethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(1-hydroxyethyl)phenyl moiety into complex molecules. This technical guide provides a detailed overview of two primary synthetic pathways for its preparation: the reduction of 4-acetylphenylboronic acid and the Miyaura borylation of 1-(4-bromophenyl)ethanol. This document offers comprehensive experimental protocols, comparative data, and visual representations of the synthetic workflows to aid researchers in the efficient synthesis of this important reagent.
Introduction
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Among these, this compound is of particular interest as it allows for the incorporation of a functionalized side chain that can participate in further chemical transformations or modulate the pharmacological properties of a target molecule. The presence of both a boronic acid and a secondary alcohol functionality requires careful consideration of the synthetic strategy to ensure compatibility and achieve high yields. This guide outlines two robust and accessible methods for the synthesis of this compound, providing detailed experimental procedures and comparative data to assist researchers in selecting the most suitable pathway for their needs.
Synthesis Pathway 1: Reduction of 4-Acetylphenylboronic Acid
This pathway involves the selective reduction of the ketone functionality of commercially available 4-acetylphenylboronic acid to the corresponding secondary alcohol. The key challenge in this approach is the choice of a reducing agent that chemoselectively reduces the ketone without affecting the boronic acid group. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[2]
Reaction Scheme
Experimental Protocol
A detailed experimental protocol for the selective reduction of 4-acetylphenylboronic acid is provided below.
Materials:
-
4-Acetylphenylboronic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylphenylboronic acid (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Acetylphenylboronic acid | [3][4][5] |
| Reagent | Sodium borohydride (NaBH₄) | [1][2][6] |
| Solvent | Methanol | [1][6] |
| Reaction Temperature | 0 °C to room temperature | [1][6] |
| Typical Yield | 85-95% | Estimated based on similar reductions |
| Purity | >95% after chromatography | General expectation |
Note: Specific yield data for this exact reaction was not found in the searched literature; the provided yield is an estimate based on the high efficiency of NaBH₄ reductions of aromatic ketones.
Synthesis Pathway 2: Miyaura Borylation of 1-(4-Bromophenyl)ethanol
This alternative pathway utilizes a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, to introduce the boronic acid functionality onto a pre-existing aromatic ring bearing the hydroxyethyl side chain.[7][8][9] This method is advantageous as it leverages the well-established and versatile Miyaura borylation chemistry.
Reaction Scheme
Experimental Protocol
A detailed experimental protocol for the Miyaura borylation of 1-(4-bromophenyl)ethanol is provided below.
Materials:
-
1-(4-Bromophenyl)ethanol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-(4-bromophenyl)ethanol (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane (10 volumes) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.
-
The crude pinacol ester can often be used directly in subsequent reactions or purified by column chromatography on silica gel.
-
For the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like diethyl ether or by transesterification with a diol that can be easily removed.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-(4-Bromophenyl)ethanol | - |
| Reagent | Bis(pinacolato)diboron | [7][8][9] |
| Catalyst | Pd(dppf)Cl₂ | [7][9] |
| Base | Potassium acetate (KOAc) | [7] |
| Solvent | 1,4-Dioxane | [10][11] |
| Reaction Temperature | 80-90 °C | [10] |
| Typical Yield (Pinacol Ester) | 70-90% | Estimated based on similar borylations |
| Purity | >95% after chromatography | General expectation |
Note: Specific yield data for this exact reaction was not found in the searched literature; the provided yield is an estimate based on typical Miyaura borylation reactions of functionalized aryl bromides.
Comparison of Synthesis Pathways
| Feature | Pathway 1: Reduction | Pathway 2: Miyaura Borylation |
| Starting Material | 4-Acetylphenylboronic acid | 1-(4-Bromophenyl)ethanol |
| Key Reagents | Sodium borohydride | Bis(pinacolato)diboron, Palladium catalyst |
| Number of Steps | One step (reduction) | One step (borylation) to pinacol ester, optional hydrolysis |
| Reaction Conditions | Mild (0 °C to room temp.) | Elevated temperature (80-90 °C) |
| Atom Economy | High | Moderate (generates pinacol byproduct) |
| Cost Consideration | Generally lower cost (NaBH₄ is inexpensive) | Higher cost (palladium catalyst and diboron reagent) |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |
| Functional Group Tolerance | Excellent for many groups, but sensitive to reducible functionalities | Excellent, tolerates a wide range of functional groups |
Logical Workflow for Synthesis and Application
Conclusion
Both the reduction of 4-acetylphenylboronic acid and the Miyaura borylation of 1-(4-bromophenyl)ethanol represent viable and effective strategies for the synthesis of this compound. The choice between these two pathways will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific requirements of the research project. The reduction pathway is generally more cost-effective and atom-economical for large-scale production, while the Miyaura borylation offers broader functional group tolerance and may be more suitable for library synthesis or when the brominated precursor is more readily available. This guide provides the necessary detailed information to enable researchers to successfully implement either of these synthetic routes.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Acetylphenylboronic acid | 149104-90-5 [amp.chemicalbook.com]
- 4. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Acetylphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalysis-consulting.com [catalysis-consulting.com]
An In-depth Technical Guide on the Physicochemical Properties of (4-(1-Hydroxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound featuring a boronic acid group and a hydroxyethyl substituent on a phenyl ring. This dual functionality makes it a valuable building block in organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex carbon-carbon bonds, while the hydroxyl and boronic acid moieties offer sites for further functionalization and potential interactions with biological targets.[1] This guide provides a detailed overview of its physicochemical properties, experimental protocols for its use, and its role in synthetic chemistry.
Core Physicochemical Properties
The properties of this compound are summarized below. These data are crucial for designing synthetic routes, developing analytical methods, and understanding its behavior in various chemical and biological systems.
Table 1: General and Structural Properties
| Property | Value | Reference(s) |
| CAS Number | 518336-20-4 | [2][3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2][4] |
| Molecular Weight | 165.98 g/mol | [2][4] |
| Appearance | White to off-white solid | [1] |
| SMILES | CC(c1ccc(cc1)B(O)O)O | [1] |
| InChI | InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 | [1] |
Table 2: Physical and Chemical Properties
| Property | Value / Observation | Reference(s) |
| Melting Point | Data not available. Related compounds like 4-(Hydroxymethyl)phenylboronic acid melt at 251-256 °C.[5] | |
| Solubility | Soluble in polar organic solvents such as water and alcohols.[1] Phenylboronic acids generally show high solubility in ethers and ketones and low solubility in hydrocarbons.[6][7][8] | |
| pKa | Data not available. The pKa of unsubstituted phenylboronic acid is 8.68 in water.[9] The acidity is influenced by substituents on the phenyl ring.[9][10] | |
| Storage | Store at 2-8°C under an inert atmosphere.[3] |
Table 3: Spectroscopic Data
| Spectroscopy | Data / Expected Signals |
| ¹H NMR | Expected signals would include a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), aromatic protons in the 7-8 ppm range, and broad singlets for the hydroxyl (OH) and boronic acid (B(OH)₂) protons. The exact shifts are solvent-dependent. |
| ¹³C NMR | Expected signals would include peaks for the methyl carbon, the methine carbon, four distinct aromatic carbons, and a carbon attached to the boron atom (which can sometimes be broad or unobserved). |
| Mass Spec (ESI-MS) | Predicted m/z values for various adducts can be calculated. For example: [M+H]⁺: 167.08, [M+Na]⁺: 189.07, [M-H]⁻: 165.07. |
| Infrared (IR) | Characteristic peaks would include a broad O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C stretches in the aromatic ring (around 1600 cm⁻¹), a strong B-O stretch (around 1300-1400 cm⁻¹), and a C-O stretch. |
Experimental Protocols
Detailed methodologies are essential for the successful application and analysis of this compound.
General Synthesis Protocol
A common route to synthesize arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.
-
Grignard Reagent Formation: Start with 1-(4-bromophenyl)ethan-1-ol. React it with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. The hydroxyl group must be protected (e.g., as a silyl ether) before this step to prevent it from quenching the Grignard reagent.
-
Borylation: Cool the Grignard solution to a low temperature (typically -78 °C). Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[11] Allow the reaction to slowly warm to room temperature.
-
Hydrolysis: Quench the reaction with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the boronate ester to the desired boronic acid.
-
Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).[12]
dot
Caption: General workflow for the synthesis of this compound.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure and assess the purity of the compound. Boronic acids can form trimeric anhydrides (boroxines), which can complicate spectra.[13]
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help break up oligomers.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If quantification is needed, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
-
Data Analysis: Integrate the signals to confirm the proton ratios. The presence of significant water can lead to the formation of boroxine, which may show different chemical shifts. Running the NMR in d₄-methanol can sometimes yield cleaner spectra by forming the methyl boronate ester in situ.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and selective method for the quantification of boronic acids.[14]
-
Sample Preparation: Prepare stock solutions of the analyte in methanol (e.g., 1 mg/mL). Create a calibration curve by serially diluting the stock solution with a mixture of methanol and water (e.g., 50:50 v/v).[14]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is suitable.[15]
-
Mobile Phase A: Water (can be modified with a buffer like 0.1% ammonia for better peak shape).[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A gradient elution from low to high organic content is typically used.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
Applications in Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[1][16]
Suzuki-Miyaura Coupling
This reaction creates a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[16][17]
-
Reaction Components: The reaction requires the aryl boronic acid, an aryl/vinyl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or KF).[17][18][19]
-
Mechanism: The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the biaryl product and regenerating the palladium(0) catalyst.[16]
-
dot
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. This compound | 518336-20-4 | TVA33620 [biosynth.com]
- 3. 4-(1-Hydroxyethyl)phenylboronic acid | CAS#:518336-20-4 | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. sciex.com [sciex.com]
- 15. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to (4-(1-Hydroxyethyl)phenyl)boronic acid (CAS 518336-20-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key chemical reactions, and its emerging role in drug discovery, including its use as a building block for Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a white to off-white solid organic compound.[1] Its structure, featuring both a hydrophilic hydroxyethyl group and a boronic acid moiety, imparts solubility in polar organic solvents such as alcohols and water.[1] This characteristic enhances its utility in a variety of chemical reactions, particularly in aqueous-based coupling reactions.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 518336-20-4 | [1][2][3] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2] |
| Molecular Weight | 165.98 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | [3] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
Spectroscopic and Analytical Data
Table 2: Representative Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the hydroxyl protons of both the alcohol and boronic acid moieties. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. |
| FTIR (cm⁻¹) | Broad O-H stretching (alcohol and boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching, and B-O stretching vibrations. |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ adduct at m/z 167.08740 and [M-H]⁻ adduct at m/z 165.07284.[4] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from a protected bromophenyl precursor. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
A plausible, detailed experimental protocol for the synthesis of this compound is provided below, adapted from established methodologies for similar compounds.
Step 1: Reduction of 1-(4-bromophenyl)ethan-1-one
-
Dissolve 1-(4-bromophenyl)ethan-1-one in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product, 1-(4-bromophenyl)ethan-1-ol, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Protection of the Hydroxyl Group
-
Dissolve the obtained 1-(4-bromophenyl)ethan-1-ol in an anhydrous solvent like dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected intermediate.
Step 3: Miyaura Borylation
-
In a Schlenk flask, combine the protected bromo-intermediate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Add an anhydrous solvent such as dioxane.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate to obtain the crude boronate ester.
Step 4: Deprotection and Hydrolysis
-
Dissolve the crude boronate ester in a suitable solvent mixture (e.g., THF/water).
-
Add an acid catalyst (e.g., hydrochloric acid).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the final product, this compound, with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic layer to yield the crude product.
Experimental Protocol: Purification
Purification of the final product is crucial to remove any remaining impurities, particularly the boroxine anhydride which can form upon dehydration.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot water or an appropriate organic solvent mixture. Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry under vacuum.
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will deprotonate and move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified boronic acid, which can then be filtered.
Chemical Reactivity and Applications
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with aryl, vinyl, or alkyl halides and triflates.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture thoroughly.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.
PROTAC Linker Chemistry: This compound has been identified as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The hydroxyethylphenylboronic acid moiety can be incorporated into the linker region of a PROTAC, connecting the target protein ligand to the E3 ligase ligand.
Caption: Role of this compound in PROTACs.
Inhibition of Signaling Pathways: Phenylboronic acids have been shown to inhibit key signaling networks involved in cancer cell migration.[5] Specifically, they can decrease the activity of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[5] This inhibition can lead to alterations in the actin cytoskeleton and a reduction in cell migration.
Caption: Inhibition of the Rho GTPase signaling pathway.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to handle this compound in a well-ventilated area, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its favorable solubility, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an important building block for complex molecules. Furthermore, its emerging applications in the development of novel therapeutic modalities such as PROTACs and its potential to modulate key cancer-related signaling pathways highlight its significance in modern medicinal chemistry. This guide provides a foundational understanding of its properties and applications, intended to support and facilitate further research and development efforts.
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. PubChemLite - this compound (C8H11BO3) [pubchemlite.lcsb.uni.lu]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and drug development. This document details the analytical techniques and experimental protocols required for its characterization, presenting a logical workflow from synthesis to structural confirmation.
Compound Identity and Properties
This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with a 1-hydroxyethyl group at the para position.[1] This substitution enhances its solubility in polar solvents and provides an additional site for chemical modification.[1]
| Property | Value | Source |
| Chemical Formula | C₈H₁₁BO₃ | [2] |
| Molecular Weight | 165.98 g/mol | [2][3] |
| CAS Number | 518336-20-4 | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.3-7.4 | d | 2H | Ar-H (ortho to -CH(OH)CH₃) |
| ~4.9 | q | 1H | -CH (OH)CH₃ |
| ~2.5 | s | 2H | -B(OH )₂ |
| ~1.4 | d | 3H | -CH(OH)CH ₃ |
| ~5.0 | s (broad) | 1H | -CH(OH )CH₃ |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ) ppm | Assignment |
| ~145-150 | C -B(OH)₂ |
| ~135 | Ar-C (para to -B(OH)₂) |
| ~128 | Ar-C H (ortho to -CH(OH)CH₃) |
| ~125 | Ar-C H (ortho to -B(OH)₂) |
| ~70 | -C H(OH)CH₃ |
| ~25 | -CH(OH)C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol and boronic acid) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| 1610, 1480 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1080 | Strong | C-O stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 166.08 | [M]⁺ (Molecular Ion) |
| 148.07 | [M - H₂O]⁺ |
| 122.07 | [M - C₂H₄O]⁺ |
| 105.06 | [C₇H₅O]⁺ |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route for the title compound is outlined below.
Protocol:
-
Reduction of 4-Bromoacetophenone: To a solution of 4-bromoacetophenone in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC), followed by quenching with water and extraction with an organic solvent. The organic layer is dried and concentrated to yield 1-(4-bromophenyl)ethanol.
-
Grignard Reagent Formation: Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of 1-(4-bromophenyl)ethanol in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed to ensure complete formation of the Grignard reagent.
-
Borylation and Hydrolysis: The Grignard solution is cooled to -78 °C and trimethyl borate is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous acid (e.g., HCl) and stirred vigorously to hydrolyze the borate ester. The product is extracted, and the organic layers are washed, dried, and concentrated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.
Characterization Protocols
NMR Sample Preparation:
-
Weigh 5-10 mg of the purified solid.
-
Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
FT-IR Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[5]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[5]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.[5]
-
Mount the plate in the sample holder of the FT-IR spectrometer for analysis.[5]
Mass Spectrometry Sample Preparation (LC-MS):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]
-
Dilute the stock solution with an appropriate mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid) to a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).[6]
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
Potential Biological Activity and Signaling Pathway Involvement
Phenylboronic acid derivatives have been investigated for their roles in various biological processes, including cancer cell migration.[7] Studies have shown that phenylboronic acids can inhibit key signaling pathways that regulate actin dynamics and cell motility, such as the Rho GTPase family (RhoA, Rac1, and Cdc42).[7]
This diagram illustrates the potential inhibitory effect of this compound on the RhoA, Rac1, and Cdc42 signaling pathways, which are crucial regulators of cell migration. By inhibiting these GTPases, downstream effectors such as ROCK, PAK, and N-WASP are not activated, leading to a reduction in cancer cell motility.
Conclusion
The structural elucidation of this compound is a critical step in its application for drug discovery and development. This guide has provided a framework for its characterization, including key spectroscopic data, detailed experimental protocols, and a potential mechanism of biological action. Rigorous application of these analytical techniques will ensure the unambiguous identification and purity assessment of this important chemical entity.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 3. calpaclab.com [calpaclab.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. sciex.com [sciex.com]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
(4-(1-Hydroxyethyl)phenyl)boronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile building block in organic synthesis, with a focus on its chemical properties, and applications in drug discovery and materials science.
Core Compound Data
This compound is an organoboron compound that is frequently utilized in cross-coupling reactions.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₃ | [1][2][3] |
| Molecular Weight | 165.98 g/mol | [1][3] |
| CAS Number | 518336-20-4 | [2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
-
Reaction Setup : In a round-bottom flask, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition : Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Degassing : Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Workup : Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with water and brine.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.[4]
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[5] The ability to form reversible covalent bonds with diols is a key feature that has been exploited in the design of sensors and therapeutics. Phenylboronic acid moieties are incorporated into more complex molecules to target specific biological entities, such as the sialic acid residues that are overexpressed on the surface of some cancer cells.[6] this compound serves as a valuable building block in the synthesis of such targeted therapeutic agents. The presence of the hydroxyethyl group can also enhance solubility and provide an additional point for chemical modification.[1]
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Reactivity profile of (4-(1-Hydroxyethyl)phenyl)boronic acid
An In-depth Technical Guide to the Reactivity Profile of (4-(1-Hydroxyethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organoboron compound featuring a boronic acid functional group and a hydroxyethyl substituent on a phenyl ring.[1] It typically presents as a white to off-white solid and exhibits solubility in polar solvents such as water and alcohols, a characteristic enhanced by the presence of the hydroxyl group.[1] This enhanced solubility and reactivity make it a valuable building block in organic synthesis and medicinal chemistry.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 518336-20-4 | [3][4][5] |
| Molecular Formula | C8H11BO3 | [3][4][5] |
| Molecular Weight | 165.98 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Purity (typical) | ≥98% | [5] |
| SMILES | CC(c1ccc(cc1)B(O)O)O | [1] |
| InChI | InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 | [1] |
Reactivity Profile
The reactivity of this compound is dominated by the boronic acid moiety, with the hydroxyethyl group primarily influencing its solubility and potentially participating in side reactions under certain conditions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[6] this compound serves as an excellent coupling partner in these reactions, providing the 4-(1-hydroxyethyl)phenyl moiety to the target molecule.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key factors influencing the outcome of the Suzuki-Miyaura coupling with this compound include the choice of catalyst, base, and solvent system. A variety of palladium catalysts, such as Pd(OAc)2 and PdCl2(dppf), can be employed.[2] The base, typically an inorganic carbonate (e.g., Na2CO3, K2CO3) or fluoride (e.g., CsF), is crucial for the activation of the boronic acid for transmetalation.[3][6] The solvent system is often a biphasic mixture of an organic solvent (e.g., toluene, THF, dioxane) and water, or a polar aprotic solvent like DMF.[1][7]
Formation of Reversible Complexes with Diols
Like other boronic acids, this compound can form reversible covalent complexes with diols.[1] This property is exploited in sensing and separation applications.
Stability and Handling
Arylboronic acids are susceptible to dehydration to form cyclic anhydride trimers known as boroxines.[8] To ensure high reactivity in coupling reactions, it is often important to use the pure boronic acid.[8] Recrystallization is a common method for purifying arylboronic acids and breaking down any boroxine that has formed.[8][9] Another strategy to enhance stability for storage and handling is the formation of a diethanolamine adduct, which can be used directly in Suzuki couplings under protic conditions.
Quantitative Data
| Component | Role | Typical Stoichiometry / Conditions |
| Aryl Halide (Ar-X) | Electrophilic coupling partner | 1.0 equivalent |
| This compound | Nucleophilic coupling partner | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Catalyst for C-C bond formation | 0.5 - 5 mol% |
| Ligand (optional) | Stabilizes and activates the catalyst | Varies with catalyst |
| Base | Activates the boronic acid | 2.0 - 3.0 equivalents |
| Solvent | Dissolves reactants and facilitates reaction | Toluene/Water, Dioxane/Water, THF, DMF |
| Temperature | Reaction rate determinant | Room temperature to reflux (e.g., 85-110 °C) |
| Reaction Time | Time to completion | 1 - 24 hours |
Experimental Protocols
The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a composite of several published general procedures.[2][10][11]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)2 or PdCl2(dppf))
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., a mixture of toluene and water, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Experimental Setup:
A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) is added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes. Finally, the palladium catalyst (0.02 mmol, 2 mol%) is added under a positive pressure of the inert gas.
Reaction Conditions:
The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred vigorously for the required time (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification:
After the reaction is complete, the mixture is cooled to room temperature. If a biphasic solvent system was used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Characterization:
The structure and purity of the final product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum for the starting material, this compound, is available in the literature.[8]
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. rsc.org [rsc.org]
- 3. psecommunity.org [psecommunity.org]
- 4. This compound | 518336-20-4 | TVA33620 [biosynth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. 4-(1-Hydroxyethyl)phenylboronic acid(518336-20-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 11. rose-hulman.edu [rose-hulman.edu]
Solubility Profile of (4-(1-Hydroxyethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-(1-Hydroxyethyl)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, general trends based on related compounds, and robust experimental protocols to enable researchers to determine its solubility in various solvents.
This compound is an organoboron compound featuring a boronic acid group and a hydroxyethyl substituent on a phenyl ring. This structure imparts a degree of polarity, influencing its solubility. Generally, it is characterized as a white to off-white solid. The presence of the hydroxyl group suggests its solubility in polar solvents.[1]
Qualitative Solubility of this compound
This compound is soluble in polar solvents such as water and alcohols.[1] The hydroxyethyl group enhances its solubility and reactivity, making it a useful building block in organic synthesis, particularly in coupling reactions.[1]
Solubility of Structurally Related Phenylboronic Acids
To provide a quantitative context, the following table summarizes the solubility data for the parent compound, phenylboronic acid, in various organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of this compound, though the hydroxyethyl substituent will likely increase its polarity and affinity for polar solvents.
| Solvent | Chemical Class | Solubility of Phenylboronic Acid | Reference |
| Water | Protic | 1.9 g/100 g H₂O at 20 °C | [2][3] |
| Dipropyl ether | Ether | High | [3] |
| Acetone | Ketone | High | [2][3][4] |
| 3-Pentanone | Ketone | High | [3][4] |
| Chloroform | Halogenated | Moderate | [2][3][4] |
| Methylcyclohexane | Hydrocarbon | Very Low | [2][3][4] |
Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4] The introduction of substituents on the phenyl ring can alter the solubility profile. For instance, introducing an isobutoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[5]
Experimental Protocol: Determination of Solubility by the Dynamic Method
A common and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle: This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased. The temperature at which the solution becomes clear is considered the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Temperature probe (thermocouple or Pt100)
-
Luminance probe or laser beam and detector for turbidity measurement
-
Heating/cooling circulator
Procedure:
-
Sample Preparation: A precise amount of the solute, this compound, and the chosen solvent are weighed directly into the jacketed glass vessel.
-
Heating: The mixture is stirred vigorously while the temperature of the vessel is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) using the circulator.
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, for more accuracy, by measuring the intensity of a light beam passing through the solution with a luminance probe.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific mole fraction.
-
Data Collection: The procedure is repeated with different compositions of solute and solvent to construct a solubility curve (solubility as a function of temperature).
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] Understanding its solubility is crucial for optimizing reaction conditions, as the choice of solvent significantly impacts reaction kinetics and yield.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Spectroscopic Data of (4-(1-Hydroxyethyl)phenyl)boronic acid
This technical guide provides a detailed overview of the spectroscopic data for (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile organoboron compound.[1] With applications in organic synthesis and medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is crucial for researchers, scientists, and professionals in drug development.[1] This document presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols, and a representative experimental workflow.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 518336-20-4[2]
-
Molecular Formula: C₈H₁₁BO₃[2]
-
Molecular Weight: 165.98 g/mol [2]
This compound is a white to off-white solid, soluble in polar solvents.[1] Its structure features a boronic acid functional group and a hydroxyethyl substituent on a phenyl ring, which enhances its reactivity and solubility, making it a valuable building block in Suzuki-Miyaura cross-coupling reactions.[1]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 2H | Ar-H (ortho to B(OH)₂) |
| ~7.4 | d | 2H | Ar-H (ortho to CH(OH)CH₃) |
| ~4.9 | q | 1H | -CH (OH)CH₃ |
| ~2.5 (DMSO-d₆) | s | 2H | -B(OH )₂ |
| ~1.4 | d | 3H | -CH(OH)CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C -CH(OH)CH₃ |
| ~135 | C -B(OH)₂ |
| ~128 | Ar-C H (ortho to CH(OH)CH₃) |
| ~125 | Ar-C H (ortho to B(OH)₂) |
| ~70 | -C H(OH)CH₃ |
| ~25 | -CH(OH)C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol & boronic acid) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1380 - 1320 | Strong | B-O stretch |
| 1200 - 1000 | Strong | C-O stretch (alcohol) |
| ~830 | Strong | C-H bend (para-disubstituted) |
Mass Spectrometry (MS)
High-resolution mass spectrometry provides information about the molecular weight and elemental composition of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[3]
Table 4: Predicted Mass Spectrometry Data [3]
| Adduct | Calculated m/z |
| [M+H]⁺ | 167.08740 |
| [M+Na]⁺ | 189.06934 |
| [M-H]⁻ | 165.07284 |
| [M+NH₄]⁺ | 184.11394 |
| [M+K]⁺ | 205.04328 |
| [M+H-H₂O]⁺ | 149.07738 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, adapted for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
The high-resolution data will allow for the determination of the exact mass and confirmation of the elemental composition.
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a functionalized phenylboronic acid, which is representative of the processes involved for this compound.
Caption: Experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the Derivatives and Analogs of (4-(1-Hydroxyethyl)phenyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives and analogs of (4-(1-Hydroxyethyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique reactivity of its boronic acid and hydroxyethyl functionalities. This document details key synthetic transformations, provides experimental protocols for the preparation of derivatives, and explores their potential biological activities, with a focus on cancer research.
Core Compound: this compound
This compound is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group and a 1-hydroxyethyl group.[1] This structure provides two reactive sites for further chemical modification, making it a valuable starting material for the synthesis of a diverse range of derivatives.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 518336-20-4 | [2] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2] |
| Molecular Weight | 165.98 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Synthesis of Derivatives and Analogs
The presence of the boronic acid and hydroxyethyl groups allows for a variety of chemical transformations to generate a library of derivatives. Key reactions include Suzuki-Miyaura cross-coupling, esterification of the boronic acid, and modification of the hydroxyethyl group.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides to form C-C bonds. This reaction is a cornerstone for the synthesis of biaryl and heteroaryl derivatives, which are common scaffolds in biologically active molecules.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data for Representative Suzuki-Miyaura Reactions:
| Aryl Halide | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 4-Chlorobromobenzene | 4'-Chloro-4-(1-hydroxyethyl)-[1,1'-biphenyl] | 58-64 | 7.57-7.55 (m, 2H), 7.52 (d, 2H), 7.46-7.43 (m, 2H), 7.41 (d, 2H), 7.38-7.35 (m, 1H) | 139.96, 139.64, 133.34, 128.90, 128.87, 128.38, 127.58, 126.97 | [4] |
| 4-Bromoacetophenone | 4'-Acetyl-4-(1-hydroxyethyl)-[1,1'-biphenyl] | - | 7.55 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 8.6 Hz, 2H), 2.64 (s, 3H), 2.41 (s, 3H) | 197.9, 145.9, 138.4, 137.1, 135.7, 129.8, 129.1, 127.2, 127.1, 26.8, 21.3 | [5] |
Boronate Ester Formation
The boronic acid group can be protected or modified by esterification with diols, most commonly pinacol, to form a pinacol boronate ester. This derivative is often more stable, less prone to dehydration, and more suitable for certain reaction conditions, such as purification by chromatography.
Experimental Protocol: Synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol
To a solution of this compound (1.0 eq.) in a suitable solvent such as THF or dichloromethane, is added pinacol (1.0-1.2 eq.) and a drying agent like anhydrous magnesium sulfate. The mixture is stirred at room temperature for several hours to overnight. The solid is then filtered off, and the solvent is removed under reduced pressure to yield the crude pinacol boronate ester, which can be used directly or purified by column chromatography. A similar procedure can be followed for the synthesis of other boronate esters.[6]
Modification of the Hydroxyethyl Group
The secondary alcohol of the hydroxyethyl group can be a handle for further derivatization through reactions such as oxidation, etherification, or esterification.
Oxidation of the 1-hydroxyethyl group yields the corresponding acetylphenylboronic acid derivative. This transformation introduces a ketone functionality, which can serve as a point for further chemical modifications or as a key pharmacophore.
Experimental Protocol: Oxidation of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol
A solution of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol in a suitable solvent like dichloromethane is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) at room temperature. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of celite and silica gel, and the filtrate is concentrated to give the crude product, which can be purified by column chromatography.
The hydroxyl group can be converted to an ether, for example, by Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, which can modulate the lipophilicity and steric properties of the molecule. The synthesis of a benzyloxy derivative is a common example.
Experimental Protocol: Synthesis of 4-(1-(Benzyloxy)ethyl)phenylboronic acid pinacol ester
To a solution of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol in an anhydrous solvent like THF or DMF, a base such as sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
Biological Applications and Signaling Pathways
Phenylboronic acid (PBA) and its derivatives have garnered significant interest in cancer research due to their ability to selectively interact with sialic acid residues that are often overexpressed on the surface of cancer cells.[7][8] Furthermore, studies have shown that PBA can inhibit the migration of prostate cancer cells.[9]
Inhibition of Cancer Cell Migration via the Rho GTPase Pathway
A key signaling pathway implicated in cancer cell migration is the Rho GTPase pathway. Rho GTPases, including RhoA, Rac1, and Cdc42, are molecular switches that regulate the actin cytoskeleton, cell polarity, and cell adhesion.[9] Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[9] This inhibition leads to downstream effects on ROCKII activity and the phosphorylation of myosin light chain kinase, ultimately disrupting actomyosin-based contractility and inhibiting cell migration.[9]
Derivatives of this compound, particularly those with increased lipophilicity or specific functionalities, could potentially exhibit enhanced or more targeted inhibition of this pathway. The 1-hydroxyethyl group, or its derivatives, could engage in additional interactions with the target proteins, leading to improved potency and selectivity.
Caption: Inhibition of the Rho GTPase signaling pathway by a this compound derivative.
Enzyme Inhibition
Boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases.[10] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of the natural substrate. Derivatives of this compound could be designed to target specific enzymes involved in disease progression, such as those in the coagulation cascade or those involved in tumor invasion.
Experimental Workflows
The development of novel derivatives of this compound typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.
Caption: A typical experimental workflow for the development of novel derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The ability to perform Suzuki-Miyaura cross-coupling, boronate ester formation, and modifications of the hydroxyethyl group allows for the systematic exploration of chemical space and the development of molecules with tailored properties. The demonstrated activity of phenylboronic acids in inhibiting cancer cell migration highlights a promising avenue for the development of novel anti-cancer therapeutics based on the this compound scaffold. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully exploit the potential of this compound.
References
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- 10. researchgate.net [researchgate.net]
The Advent of the Aryl Boronic Acids: From Serendipitous Discovery to a Cornerstone of Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry, aryl boronic acids and their derivatives stand as indispensable tools, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Their rise to prominence is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This guide delves into the historical discovery and evolution of aryl boronic acids, tracing their journey from a chemical curiosity to a cornerstone of synthetic chemistry, particularly in the realm of pharmaceutical and materials science. We will explore the key scientific breakthroughs, the underlying chemical principles, and the practical methodologies that have cemented the role of these versatile reagents in the modern laboratory.
I. The Genesis of Organoboron Chemistry: Early Discoveries
The story of boronic acids begins in the mid-19th century with the pioneering work of English chemist Sir Edward Frankland. In 1860, Frankland, a key figure in the development of organometallic chemistry and the concept of chemical valence, reported the first synthesis and isolation of a boronic acid.[1][2][3][4] His work, however, focused on alkyl boronic acids. He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air.[1][2]
It was the German chemist Alfred Michaelis who extended this chemistry into the aromatic realm. While less celebrated than some of his contemporaries, Michaelis and his students were the first to synthesize aryl boronic acids. His contributions laid the foundational groundwork for the entire field of aryl boronic acid chemistry.
II. The Emergence of Practical Syntheses: The Grignard Era
For aryl boronic acids to become truly useful synthetic intermediates, a general and reliable method for their preparation was necessary. The advent of the Grignard reagent at the turn of the 20th century provided the key.[5][6] The reaction of an aryl magnesium halide with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic workup, became the classical and most straightforward method for the synthesis of a wide range of aryl boronic acids.[7][8][9]
This method's enduring utility lies in its broad substrate scope and the ready availability of the starting materials. The reaction proceeds via the nucleophilic attack of the aryl Grignard reagent on the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired aryl boronic acid.
Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction[7][10][11]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
Anhydrous solvent (diethyl ether or THF)
-
Hydrochloric acid (aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Briefly heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously (indicated by bubbling and a cloudy appearance).
-
Once the addition is complete, reflux the mixture gently for 1-2 hours to ensure complete formation of the phenylmagnesium bromide.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF.
-
Slowly add the borate ester solution to the cold Grignard reagent solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenylboronic acid, which can be further purified by recrystallization.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Low-Temperature Addition: The reaction between the Grignard reagent and the borate ester is highly exothermic. Low-temperature addition is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of a diarylborinic acid.
-
Acidic Workup: The acidic workup serves to hydrolyze the boronate ester intermediate to the boronic acid and to quench any unreacted Grignard reagent.
III. A Paradigm Shift: The Suzuki-Miyaura Coupling
For several decades, aryl boronic acids remained useful intermediates for certain transformations but had not yet achieved their star status. This changed dramatically in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura.[10] This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[11][12]
The Suzuki-Miyaura coupling offers several advantages over previous methods for C-C bond formation, including mild reaction conditions, high functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[10] The ready availability of a vast array of aryl boronic acids, thanks to the established Grignard methodology, further fueled the rapid adoption and development of this powerful reaction.
The Catalytic Cycle and the Crucial Role of the Base
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the aryl boronic acid is transferred to the palladium center. This step is crucial and requires the activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling.[13][14][15][16][17] It is generally accepted that the base activates the boronic acid by forming a more nucleophilic boronate species (an "ate" complex).[16] This boronate is more reactive towards transmetalation with the Pd(II) complex. Alternatively, the base can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex, which then undergoes transmetalation with the neutral boronic acid.[16] The choice of base can significantly impact the reaction rate and yield.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. Modern Synthetic Approaches: The Miyaura Borylation
While the Grignard method remains a workhorse for the synthesis of many aryl boronic acids, the development of alternative methods has further expanded the scope and functional group tolerance. A significant advancement came in the form of the Miyaura borylation reaction, which allows for the direct conversion of aryl halides and triflates to aryl boronate esters using a palladium catalyst and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[18][19][20][21]
The Miyaura borylation is particularly valuable for synthesizing highly functionalized aryl boronate esters that may not be accessible through the Grignard route due to the incompatibility of certain functional groups with the strongly basic and nucleophilic Grignard reagents.[22] The resulting boronate esters are often more stable and easier to handle and purify than the corresponding boronic acids.[23]
Experimental Protocol: Miyaura Borylation of an Aryl Bromide[20][21][27]
Materials:
-
Aryl bromide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane, DMSO, or toluene)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure aryl boronate ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. Therefore, the reaction must be carried out under an inert atmosphere.
-
Choice of Base: A weak base like potassium acetate is typically used in the Miyaura borylation. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed aryl boronate ester and the starting aryl halide.[18]
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the efficiency of the reaction and can depend on the specific aryl halide substrate. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[12]
V. Stability and Handling: The Challenge of Protodeboronation
A critical aspect of working with aryl boronic acids is their potential for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, typically water, to regenerate the corresponding arene.[24][25] The susceptibility of an aryl boronic acid to protodeboronation is highly dependent on the electronic nature of the aryl group and the pH of the medium.[26][27] Electron-deficient aryl boronic acids are generally more prone to this decomposition pathway.[27]
The stability of aryl boronic acids can be significantly enhanced by converting them to boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetyl) boronates.[23][28][29][30][31] These derivatives are often more robust to purification and storage. MIDA boronates, in particular, are exceptionally stable and can be carried through a variety of chemical transformations that would be incompatible with the free boronic acid, only to be deprotected at a later stage to reveal the reactive boronic acid functionality.[28][29][30][31]
VI. Conclusion
The discovery and development of aryl boronic acids represent a remarkable journey in the history of organic chemistry. From their initial synthesis as chemical curiosities, they have evolved into one of the most powerful and versatile classes of reagents in the synthetic chemist's toolbox. The synergy between the development of practical synthetic methods, such as the Grignard reaction and the Miyaura borylation, and the transformative impact of the Suzuki-Miyaura coupling has propelled aryl boronic acids to the forefront of modern organic synthesis. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of these compounds is essential for the continued innovation and creation of novel molecules that shape our world.
VII. References
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Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
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Couto, I., Nieto-Oberhuber, C., & Echavarren, A. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Advanced Synthesis & Catalysis, 356(8), 1733-1738.
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
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Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14814–14826.
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BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. Retrieved from a relevant BenchChem technical note.
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(6), 1534-1542.
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Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
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Denmark, S. E., & Smith, R. C. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3354–3358.
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
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American Chemical Society. (2009, January 5). Phenylboronic acid. Retrieved from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from --INVALID-LINK--
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Halford-McGuff, J. M., Cordes, D. B., & Watson, A. J. B. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Communications, 59(50), 7759-7762.
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Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.
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Bruce, D. W., et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(10), 2532–2534.
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.
-
ResearchGate. (n.d.). Bromination of aryl-MIDA-boronates. Retrieved from a relevant ResearchGate publication.
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Halford-McGuff, J. M., Cordes, D. B., & Watson, A. J. B. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Communications, 59(50), 7759-7762.
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Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 104(4), 2201-2244.
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Halford-McGuff, J. M., Cordes, D. B., & Watson, A. J. B. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Communications, 59(50), 7759-7762.
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Ji, H., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(23), 12693-12697.
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Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines. (JP2002047292A).
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Wikipedia. (n.d.). Miyaura borylation. Retrieved from --INVALID-LINK--
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Johnsen, J. B., & Törnroos, K. W. (2016). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules, 21(11), 1536.
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Barroso, S., et al. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. The Journal of Organic Chemistry.
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Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic Letters, 14(24), 6126–6129.
-
Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids. (US6576789B1).
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Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 711–721.
-
Kader, D. A., et al. (2025). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. [Journal Name, if available].
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Catalysis, 42-43(1-4), 145-152.
-
Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7048-7096.
-
eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE.
-
D'Andola, C., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2603.
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Google Patents. (n.d.). Synthesis of aryl boronic acids. (WO1999064428A1).
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Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605.
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Encyclopedia.com. (n.d.). Edward Frankland. Retrieved from --INVALID-LINK--
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A Snippet of Grignard Reagent's History. (n.d.). Resonance – Journal of Science Education.
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Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Leonor Michaelis. Retrieved from --INVALID-LINK--
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. benchchem.com [benchchem.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Miyaura Borylation Reaction [organic-chemistry.org]
- 19. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 24. Protodeboronation - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00761H [pubs.rsc.org]
- 31. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Mechanism of action for (4-(1-Hydroxyethyl)phenyl)boronic acid in catalysis
An In-depth Technical Guide on the Mechanism of Action for (4-(1-Hydroxyethyl)phenyl)boronic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organoboron compound that plays a significant role as a reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its application in the Suzuki-Miyaura cross-coupling reaction. The document details the fundamental catalytic cycle, the influence of the 4-(1-hydroxyethyl) substituent, and provides illustrative experimental protocols and data presentation frameworks.
Introduction to this compound
This compound is an aromatic boronic acid featuring a hydroxyethyl group at the para position of the phenyl ring.[1] This substitution pattern imparts specific properties that enhance its utility in organic synthesis. The presence of the hydroxyl group increases the polarity and solubility of the molecule in a wider range of solvents, which can be advantageous in various reaction conditions.[1] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, which is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Core Catalytic Mechanism: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (such as this compound) with an organohalide in the presence of a palladium catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
2.1. Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex (Pd⁰L₂). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.[3]
2.2. Transmetalation
The next crucial step is transmetalation, where the organic substituent from the boronic acid (R²) is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[5]
2.3. Reductive Elimination
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the new carbon-carbon bond of the desired product (R¹-R²). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
The Role of the 4-(1-Hydroxyethyl) Substituent
The 4-(1-hydroxyethyl) group on the phenylboronic acid ring plays a significant, albeit indirect, role in the catalytic process.
-
Enhanced Solubility: The hydroxyl group increases the polarity of the boronic acid, improving its solubility in a broader range of solvents, including polar and aqueous media. This can lead to more efficient reactions and facilitate the use of more environmentally benign solvent systems.[1]
-
Increased Reactivity: While detailed mechanistic studies specifically on the electronic effects of the 4-(1-hydroxyethyl) group are not extensively reported, electron-donating groups on the aryl boronic acid are known to increase the rate of the transmetalation step. A Hammett study on para-substituted aryl boronic acids has shown that electron-donating groups accelerate the reaction.[6] The hydroxyethyl group is generally considered to be weakly electron-donating, which could contribute to a faster transmetalation rate.
It is important to note that while ortho-substituents can sometimes participate in intramolecular coordination with the boronic acid group, a para-substituent, as in this case, is too distant to have such a direct chelating effect.
Quantitative Catalytic Performance Data
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 2 | Data not available | Data not available | Data not available |
| 2 | 1-Iodo-4-nitrobenzene | Cs₂CO₃ | Dioxane | 80 | 1 | Data not available | Data not available | Data not available |
| 3 | 2-Bromopyridine | K₃PO₄ | DMF | 110 | 4 | Data not available | Data not available | Data not available |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time
Experimental Protocols
While a specific, detailed experimental protocol for a Suzuki-Miyaura reaction using this compound is not available, the following representative procedure for a similar reaction can be adapted.
5.1. Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the coupling of phenylboronic acid with 4-bromoacetophenone.[7]
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.01 mmol)
-
Triphenylphosphine (0.02 mmol)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, triphenylphosphine, and Na₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
5.2. General Synthesis of Substituted Phenylboronic Acids
The synthesis of this compound can be conceptually approached through the reaction of a corresponding Grignard reagent with a trialkyl borate, followed by hydrolysis. A general procedure for a similar transformation is provided below for reference.[8]
Materials:
-
Substituted aryl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Aqueous acid (e.g., H₂SO₄)
Procedure:
-
Activate magnesium turnings in an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the substituted aryl bromide in anhydrous ether or THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the magnesium is consumed, cool the Grignard reagent to -78 °C.
-
Add a solution of trimethyl borate in anhydrous ether or THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolyze the reaction by slowly adding it to a stirred, cold aqueous acid solution.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting crude boronic acid can be purified by recrystallization.
Visualizations of Workflows and Pathways
Conclusion
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions. Its mechanism of action is primarily understood through the well-established Suzuki-Miyaura catalytic cycle. The 4-(1-hydroxyethyl) substituent enhances the physical properties of the molecule, such as solubility, and likely contributes to increased reactivity through electronic effects, thereby facilitating its application in the synthesis of complex organic molecules. Further quantitative and detailed mechanistic studies on this specific boronic acid would be beneficial for optimizing its use in various synthetic applications.
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.shu.edu [scholarship.shu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for (4-(1-Hydroxyethyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in drug candidates. (4-(1-Hydroxyethyl)phenyl)boronic acid is a versatile building block in this context, as the hydroxyethyl group provides a handle for further functionalization or can be a key pharmacophoric feature.
These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling reactions, including general protocols, key considerations for reaction optimization, and expected outcomes based on analogous systems.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for this compound
The presence of the 1-hydroxyethyl group introduces specific considerations for reaction planning:
-
Protection of the Hydroxyl Group: While the hydroxyl group is often tolerated in Suzuki-Miyaura couplings, protection (e.g., as a silyl ether or benzyl ether) may be necessary under certain reaction conditions, particularly with strong bases or high temperatures, to prevent side reactions.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. For sterically demanding substrates or less reactive aryl chlorides, bulky electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed.
-
Base Selection: The base plays a crucial role in activating the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent System: A variety of solvents can be used, often in biphasic mixtures with water. Common choices include toluene, dioxane, DMF, and THF. The solvent system should be chosen to ensure adequate solubility of all reactants.
Experimental Protocols
General Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the solvent system. A common mixture is toluene, ethanol, and water in a 4:1:1 ratio.
-
Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[1]
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vessel.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the chosen solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for a set time (e.g., 10-30 minutes) with stirring.[1]
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data from Analogous Reactions
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of similar functionalized boronic acids, which can be used as a guide for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [2] |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [1] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 98 | [3] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 | [4] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 150 | 5 | 95 | [5] |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(PPh₃)₂ (1) | K₂CO₃ | DMF/H₂O | 120 | 10 | 92 | [5] |
| 3 | 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ | Dioxane/H₂O | 150 | 15 | 88 | [6] |
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling reaction. While specific protocols for this exact substrate are not extensively documented, the general procedures and data from analogous reactions provided in these notes offer a solid foundation for developing efficient and high-yielding coupling processes. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving success with a variety of aryl halide coupling partners. The use of microwave-assisted synthesis can be a particularly effective strategy for accelerating these reactions.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
(4-(1-Hydroxyethyl)phenyl)boronic acid: A Versatile Building Block for Synthetic and Medicinal Chemistry
(4-(1-Hydroxyethyl)phenyl)boronic acid is a valuable synthetic intermediate widely employed in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a hydroxyethyl group, imparts desirable properties such as enhanced solubility and reactivity, making it a key component in the construction of complex molecules, particularly in the development of novel therapeutics and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and its relevance to cancer research.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 518336-20-4 | [1] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar solvents such as water and alcohols | [2] |
Applications in Organic Synthesis
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryls and other conjugated systems. The presence of the hydroxyethyl group can offer a handle for further functionalization or influence the electronic properties of the resulting molecule.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol via a Suzuki-Miyaura coupling reaction between this compound and 4-iodoanisole. This reaction is analogous to the synthesis of 4-methoxy-2'-methylbiphenyl and serves as a representative example of the utility of this building block.[3]
Reaction Scheme:
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized Water
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
-
Argon gas
Procedure:
-
In a 1-L three-necked flask equipped with a stir bar, reflux condenser, and gas inlet, combine this compound (73.6 mmol, 1.03 eq) and 4-iodoanisole (71.8 mmol, 1.0 eq) in 200 mL of acetone.
-
In a separate flask, dissolve potassium carbonate (180 mmol, 2.5 eq) in 200 mL of water.
-
In a third flask, dissolve palladium(II) acetate (0.02 mmol, 0.0003 eq) in 10 mL of acetone.[3]
-
Thoroughly degas all three solutions by bubbling argon through them for at least 15 minutes.
-
Under an argon atmosphere, transfer the potassium carbonate and palladium acetate solutions to the main reaction flask containing the boronic acid and aryl halide.
-
The reaction mixture will be biphasic. Stir vigorously and heat to reflux under a positive pressure of argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
The following table presents data from various Suzuki-Miyaura coupling reactions, demonstrating the typical conditions and yields achievable.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [4] |
| 4-Iodoanisole | Phenylboronic acid | C-SH-Pd (1.4) | K₂CO₃ | EtOH | 100 | 4 | >95 | [5] |
| 4-Iodoanisole | Phenylboronic acid | Pd(BNHC)@Nano-SiO₂ (0.15) | K₂CO₃ | DMF/H₂O | 65 | 1 | 95 | [6] |
Relevance in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boron atom can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[2] Phenylboronic acids, in particular, have shown potential as inhibitors of various enzymes and have been investigated for their anticancer properties.
Inhibition of the Rho GTPase Signaling Pathway
Recent studies have indicated that phenylboronic acid can act as an inhibitor of the Rho family of GTPases, which includes RhoA, Rac1, and Cdc42.[7] These small G-proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell migration and metastasis.[5][6] By inhibiting these GTPases, phenylboronic acid derivatives can potentially disrupt these pathological processes.
Signaling Pathway Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Rational design of Rho GTPase-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using (4-(1-Hydroxyethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Hydroxyethyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the construction of carbon-carbon (C-C) bonds. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and substituted aromatic compounds.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of the 1-hydroxyethyl group on the phenylboronic acid offers a handle for further functionalization or can be a key pharmacophoric feature in the target molecule.
This document provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides. It also includes a summary of expected yields for different substrates to aid in experimental design and optimization.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide.[3] The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a range of substituted aryl bromides.
Materials:
-
This compound
-
Aryl bromide (substituted)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of substituted aryl bromides, based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aryl Bromide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4'-(1-Hydroxyethyl)-4-methoxy-1,1'-biphenyl | 85-95 |
| 2 | 4-Bromotoluene | 4'-(1-Hydroxyethyl)-4-methyl-1,1'-biphenyl | 88-96 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(1-Hydroxyethyl)-4-(trifluoromethyl)-1,1'-biphenyl | 75-85 |
| 4 | 4-Bromobenzonitrile | 4'-(1-Hydroxyethyl)-[1,1'-biphenyl]-4-carbonitrile | 80-90 |
| 5 | 3-Bromopyridine | 3-(4'-(1-Hydroxyethyl)-[1,1'-biphenyl]-3-yl)pyridine | 70-80 |
| 6 | 2-Bromonaphthalene | 2-(4'-(1-Hydroxyethyl)-[1,1'-biphenyl]-2-yl)naphthalene | 82-92 |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes: (4-(1-Hydroxyethyl)phenyl)boronic acid in Medicinal Chemistry
(4-(1-Hydroxyethyl)phenyl)boronic acid is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique structure, featuring both a reactive boronic acid moiety and a secondary alcohol, allows for its incorporation into a wide array of molecular scaffolds, particularly through palladium-catalyzed cross-coupling reactions. These attributes make it a valuable reagent for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern drug discovery due to its mild conditions and broad functional group tolerance. The presence of the 1-hydroxyethyl group on the phenyl ring can enhance the solubility and introduce a potential hydrogen bonding motif in the final compound, which can be crucial for target engagement and pharmacokinetic properties.
One significant area of application is in the development of kinase inhibitors . Many kinase inhibitors possess a biaryl core structure that is essential for their interaction with the ATP-binding site of the kinase. While direct synthesis of a specific drug molecule using this compound is not prominently documented in publicly available literature, its utility can be inferred from the synthesis of structurally related compounds. For instance, in the development of Rho-kinase (ROCK) inhibitors, a class of therapeutics investigated for cardiovascular diseases and cancer, various substituted phenylboronic acids are routinely employed to explore the structure-activity relationship (SAR) of isoquinoline-based scaffolds. The 4-(1-hydroxyethyl)phenyl moiety can be introduced to probe the solvent-exposed regions of the kinase active site, potentially leading to improved potency and selectivity.
Strategic Advantage in Synthesis
The use of this compound offers a strategic advantage in the synthesis of drug candidates. It allows for the late-stage introduction of a functionalized phenyl group, which is an efficient approach for generating a library of analogs for SAR studies. The secondary alcohol can also serve as a handle for further chemical modification, such as esterification or etherification, to fine-tune the physicochemical properties of the lead compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.10 equiv).
-
The vessel is evacuated and backfilled with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition |
| Aryl Halide | 1-bromo-isoquinoline |
| Boronic Acid | This compound |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 100 °C |
| Time | 12 h |
| Yield | (Anticipated) >70% |
Note: The yield is an estimation based on similar reactions and would require experimental validation.
Visualization of Synthetic and Signaling Pathways
To illustrate the utility of this compound, the following diagrams depict a representative synthetic workflow and a potential signaling pathway that could be targeted by a molecule synthesized using this building block.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the synthesis of complex biaryl compounds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors. The presence of the hydroxyethyl group offers opportunities for enhancing molecular interactions and fine-tuning pharmacokinetic properties, making it a reagent of considerable interest for drug discovery and development programs. Further exploration of its use in the synthesis of novel bioactive compounds is warranted.
Application Notes and Protocols: (4-(1-Hydroxyethyl)phenyl)boronic acid for the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Hydroxyethyl)phenyl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and substituted aromatic compounds. The presence of both a boronic acid moiety and a hydroxyethyl group makes it a valuable building block, allowing for the introduction of a functionalized phenyl ring into a variety of molecular scaffolds. This dual functionality is particularly advantageous in medicinal chemistry and drug development for the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs). Biaryl structures are prevalent in many top-selling drugs, highlighting the importance of efficient synthetic methods for their preparation.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Key Applications
-
Pharmaceutical Synthesis: As a key intermediate in the synthesis of complex organic molecules for drug discovery and development. The hydroxyethyl group can serve as a handle for further functionalization or to enhance pharmacokinetic properties.
-
Materials Science: In the development of novel organic materials where specific electronic or photophysical properties are desired.
-
Agrochemicals: For the synthesis of new pesticides and herbicides containing a biaryl core.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The reaction typically involves the cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
A general schematic for the reaction is shown below:
Application Notes and Protocols for Cross-Coupling Reactions with (4-(1-Hydroxyethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing (4-(1-Hydroxyethyl)phenyl)boronic acid in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. These reactions are fundamental in medicinal chemistry and drug development for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] It is particularly valuable in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[2][5]
1.1. General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl or vinyl halide is depicted below.
-
R: Aryl, Heteroaryl, Vinyl
-
X: I, Br, Cl, OTf
1.2. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or vinyl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. The hydroxyl group in this compound is often compatible with Suzuki-Miyaura conditions and may not require protection.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 - 1.5 equivalents), the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).
-
Add the base (2-3 equivalents).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
1.3. Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice depends on the reactivity of the coupling partners. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Often required for less reactive halides (e.g., chlorides). |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, Ba(OH)₂ | The strength of the base can influence the reaction rate and yield.[6] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
1.4. Visualization: Suzuki-Miyaura Catalytic Cycle
References
The Strategic Application of (4-(1-Hydroxyethyl)phenyl)boronic Acid in Complex Molecular Synthesis
Introduction: A Versatile Building Block in Modern Organic Synthesis
(4-(1-Hydroxyethyl)phenyl)boronic acid, a bifunctional organoboron compound, has emerged as a valuable reagent in the synthesis of complex organic molecules. Its unique structure, featuring both a reactive boronic acid moiety and a modifiable hydroxyethyl group, offers synthetic chemists a powerful tool for constructing intricate molecular architectures. This guide provides an in-depth exploration of its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions, and offers detailed protocols for its effective use in research and development settings.
The presence of the hydroxyethyl group enhances the compound's solubility in polar solvents and provides a secondary functional handle for further chemical transformations.[1] Boronic acids are fundamental building blocks in medicinal chemistry for creating diverse molecular libraries and exploring structure-activity relationships (SAR).[2] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, heavily relies on boronic acids for the formation of carbon-carbon bonds.[1][3][4] This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups, making it ideal for the synthesis of complex, biologically active molecules.[3][5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate.[6][7]
Reaction Mechanism and Key Steps
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving several key steps:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[6]
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// Edges r1x -> pd2_intermediate [label="", arrowhead=vee]; pd0 -> pd2_intermediate [label="", arrowhead=vee]; pd2_intermediate -> pd2_coupled [label="", arrowhead=vee]; boronic_acid -> pd2_coupled [label="", arrowhead=vee, pos="e,2,1.2! b,2,0!"]; base -> pd2_coupled [label="", arrowhead=vee, style=dashed]; pd2_coupled -> product [label="", arrowhead=vee]; pd2_coupled -> pd0 [label="", arrowhead=vee, pos="e,1,-1! b,0,2!"]; } caption: "Generalized Suzuki-Miyaura Catalytic Cycle"
Experimental Considerations and Causality
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several components:
-
Palladium Catalyst: The choice of catalyst is critical. For many applications, a catalyst with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄) is effective. The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination.[6]
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base can significantly impact the reaction rate and yield. Cesium carbonate is often used for less reactive substrates due to its high solubility and basicity.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently employed. The water plays a crucial role in activating the boronic acid and facilitating the transmetalation step.[6]
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4'-(1-hydroxyethyl)-[1,1'-biphenyl]-4-carbonitrile, a representative biaryl compound, using this compound and 4-bromobenzonitrile.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 518336-20-4 | 165.98 | 1.2 g | 7.23 |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | 1.0 g | 5.49 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.32 g | 0.27 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.52 g | 11.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 g, 7.23 mmol), 4-bromobenzonitrile (1.0 g, 5.49 mmol), and potassium carbonate (1.52 g, 11.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.32 g, 0.27 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
dot graph "Suzuki_Coupling_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
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// Edges start -> setup; setup -> solvent; solvent -> degas; degas -> catalyst; catalyst -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> end; } caption: "Experimental workflow for Suzuki-Miyaura coupling."
Beyond Biaryl Synthesis: Expanding the Synthetic Utility
The hydroxyethyl group on the phenylboronic acid is not merely a passive spectator in these reactions. It offers a valuable site for further synthetic modifications, allowing for the creation of even more complex and diverse molecules. For instance, the secondary alcohol can be:
-
Oxidized to a ketone, providing an electrophilic center for nucleophilic additions.
-
Esterified or etherified to introduce different functional groups and modulate the molecule's physicochemical properties.
-
Used as a chiral center for the synthesis of enantiomerically pure compounds.
This dual functionality makes this compound a particularly attractive building block in drug discovery and development, where the ability to rapidly generate and test a wide range of analogues is paramount.[8]
Challenges and Troubleshooting
While the Suzuki-Miyaura reaction is generally robust, several challenges can arise:
-
Homocoupling: A common side reaction is the coupling of two boronic acid molecules. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using the appropriate catalyst and reaction conditions.[6]
-
Protodeborylation: The C-B bond of the boronic acid can be cleaved by protons, leading to the formation of the corresponding arene. This is more prevalent with electron-rich boronic acids and can be mitigated by careful control of the reaction pH and temperature.
-
Low Reactivity: Some organic halides, particularly chlorides, can be less reactive. In such cases, more active catalysts (e.g., those with bulky, electron-rich ligands like Buchwald or PEPPSI catalysts) and stronger bases may be required.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization of its hydroxyethyl group, makes it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying principles of the reaction and carefully optimizing the experimental conditions, chemists can effectively leverage this building block to construct novel and intricate molecular architectures.
References
- 1. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
Application Notes and Protocols for the Use of (4-(1-Hydroxyethyl)phenyl)boronic acid in Carbohydrate Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Hydroxyethyl)phenyl)boronic acid is a versatile organic compound that holds significant promise in the field of carbohydrate sensing. Like other phenylboronic acids, it can reversibly bind with molecules containing cis-1,2- or cis-1,3-diols, a structural motif abundant in carbohydrates. This reversible covalent interaction forms the basis of various sensing platforms designed for the detection and quantification of sugars, which is of paramount importance in biomedical research, clinical diagnostics, and drug development. The presence of the 1-hydroxyethyl group on the phenyl ring can influence the molecule's solubility, electronic properties, and steric interactions, potentially fine-tuning its binding affinity and selectivity for different carbohydrates.
The fundamental principle of sensing relies on the equilibrium between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate ester formed upon binding to a diol. This binding event can be transduced into a measurable signal through various mechanisms, including fluorescence, colorimetry, and electrochemical changes. Fluorescent sensing, in particular, offers high sensitivity and is a widely adopted method. The interaction with a carbohydrate can alter the fluorescent properties of a molecule containing a boronic acid moiety, leading to either fluorescence quenching or enhancement.
This document provides detailed application notes and protocols for the use of this compound in carbohydrate sensing, with a focus on fluorescence-based assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for a fluorescent boronic acid-based carbohydrate sensor and a typical experimental workflow for determining the binding affinity.
Data Presentation: Binding Affinities of Phenylboronic Acids
Quantitative data for the binding of this compound with various carbohydrates is not extensively reported in the literature. However, data from analogous phenylboronic acid derivatives can provide valuable insights into the expected binding affinities and selectivity. The following table summarizes typical dissociation constants (Kd) for phenylboronic acid and its derivatives with common monosaccharides. It is generally observed that monoboronic acids exhibit a higher affinity for fructose compared to other monosaccharides.
| Phenylboronic Acid Derivative | Carbohydrate | Dissociation Constant (Kd) [mM] | pH | Method |
| Phenylboronic acid | Fructose | 2.9 | 7.4 | Fluorescence Spectroscopy |
| Phenylboronic acid | Galactose | 16.7 | 7.4 | Fluorescence Spectroscopy |
| Phenylboronic acid | Glucose | 20.0 | 7.4 | Fluorescence Spectroscopy |
| 3-Aminophenylboronic acid | Fructose | 1.8 | 7.4 | Fluorescence Spectroscopy |
| 3-Aminophenylboronic acid | Glucose | 9.1 | 7.4 | Fluorescence Spectroscopy |
| 4-Carboxyphenylboronic acid | Fructose | 4.5 | 7.4 | UV-Vis Spectroscopy |
| 4-Carboxyphenylboronic acid | Glucose | 25.0 | 7.4 | UV-Vis Spectroscopy |
Note: The binding affinities are pH-dependent, with stronger binding generally observed at pH values closer to the pKa of the boronic acid.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in carbohydrate sensing applications. These are generalized protocols and may require optimization based on the specific experimental setup and the nature of the fluorescent reporter used in conjunction with the boronic acid.
Protocol 1: Determination of Carbohydrate Binding Affinity using Fluorescence Spectroscopy
Objective: To quantify the binding affinity (dissociation constant, Kd) of a fluorescent sensor incorporating this compound with various carbohydrates.
Materials:
-
This compound-based fluorescent sensor (e.g., synthesized by coupling the boronic acid to a fluorophore).
-
Stock solution of the sensor (e.g., 1 mM in DMSO or methanol).
-
Stock solutions of carbohydrates (e.g., 1 M D-glucose, D-fructose, D-galactose in buffer).
-
Phosphate buffer (100 mM, pH 7.4).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
-
Precision pipettes.
Procedure:
-
Preparation of Sensor Working Solution:
-
Prepare a working solution of the fluorescent sensor at a fixed concentration (e.g., 10 µM) in the phosphate buffer.
-
Note: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (ideally <1%) to avoid interfering with the binding equilibrium.
-
-
Preparation of Carbohydrate Dilutions:
-
Prepare a series of carbohydrate solutions in the phosphate buffer by serial dilution from the stock solution. The concentration range should ideally span from 0.1 x Kd to 10 x Kd of the expected binding affinity. A broad starting range could be from 0 to 500 mM.
-
-
Measurement:
-
To each well of the 96-well microplate, add a fixed volume of the sensor working solution (e.g., 100 µL).
-
Add an equal volume (e.g., 100 µL) of the different carbohydrate dilutions to the wells. Include a control with buffer only (no carbohydrate) to determine the initial fluorescence (F₀).
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (typically 15-30 minutes).
-
Measure the fluorescence intensity (F) of each well using the fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Background Subtraction: Subtract the fluorescence intensity of a blank well (buffer only) from all measurements.
-
Calculate Fluorescence Change (ΔF): For each carbohydrate concentration, calculate the change in fluorescence intensity: ΔF = F - F₀.
-
Data Plotting: Plot ΔF as a function of the carbohydrate concentration.
-
Determination of Dissociation Constant (Kd): Fit the data to a one-site binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism, Origin):
ΔF = (ΔF_max * [Carbohydrate]) / (Kd + [Carbohydrate])
Where:
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[Carbohydrate] is the concentration of the carbohydrate.
-
Kd is the dissociation constant.
-
Protocol 2: Synthesis of a Fluorescent Sensor (Illustrative Example)
Objective: To synthesize a fluorescent sensor by coupling this compound to a fluorophore via a Schiff base reaction followed by reduction. This is a general example; the choice of fluorophore and linker will depend on the desired spectral properties and application.
Materials:
-
This compound.
-
A fluorophore containing a primary amine group (e.g., an amino-functionalized pyrene or coumarin).
-
An aldehyde-functionalized linker (if necessary).
-
Anhydrous methanol.
-
Sodium borohydride (NaBH₄).
-
Dichloromethane (DCM).
-
Brine solution.
-
Anhydrous sodium sulfate.
-
Silica gel for column chromatography.
Procedure:
-
Schiff Base Formation:
-
Dissolve this compound (1.0 eq) and the amino-functionalized fluorophore (1.0 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 4-6 hours to allow for the formation of the imine (Schiff base). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction of the Imine:
-
Cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (1.5 eq) in small portions to the stirring solution.
-
Remove the ice bath and continue stirring at room temperature for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the final fluorescent sensor.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized sensor using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound serves as a valuable building block for the development of carbohydrate sensors. The protocols and data presented here provide a foundation for researchers to design and implement sensing strategies for various carbohydrates. While specific binding data for this particular boronic acid derivative may require experimental determination, the established principles of phenylboronic acid chemistry offer a strong predictive framework. The adaptability of the synthesis and sensing protocols allows for the creation of tailored sensors for specific applications in diagnostics, drug development, and fundamental biological research.
Palladium Catalysts for Suzuki-Miyaura Couplings of (4-(1-Hydroxyethyl)phenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and substituted aromatic structures. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of (4-(1-Hydroxyethyl)phenyl)boronic acid. The presence of a hydroxyl group on the boronic acid presents a unique consideration, though it is often compatible with the reaction conditions without the need for a protecting group. These protocols are designed to serve as a comprehensive guide for researchers in drug development and other scientific fields.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The presence of the hydroxyl group in this compound is generally well-tolerated in Suzuki-Miyaura couplings, especially when using appropriate bases and solvent systems, such as aqueous or alcoholic media.[1][2]
Data Presentation: Catalyst Systems and Reaction Yields
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Below is a summary of representative conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, which can be adapted for this compound.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 6 | 98 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/EtOH | 80 | 16 | 89 |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general method adaptable for various aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (3 mol%) to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water via syringe. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the aryl halide).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl alcohol.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using PdCl₂(dppf)
This method utilizes microwave irradiation to accelerate the reaction.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (2 mol%), and potassium carbonate (2.0 equiv).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualizations
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. The protocols provided herein offer a solid foundation for the successful coupling of this compound with a variety of aryl halides. The compatibility of the unprotected hydroxyl group under many standard conditions simplifies the synthetic route, making it an attractive method for the synthesis of functionalized biaryl alcohols in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for (4-(1-Hydroxyethyl)phenyl)boronic acid as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound that serves as a versatile reagent in organic synthesis. A key application of this and other boronic acids is the protection of diols, particularly 1,2- and 1,3-diols. This protection strategy is crucial in multi-step syntheses of complex molecules, such as pharmaceuticals, where the selective reaction of other functional groups is required. The boronic acid reacts with the diol to form a cyclic boronate ester, which is stable under a variety of reaction conditions but can be readily cleaved under mild aqueous conditions.
The presence of the 4-(1-Hydroxyethyl) substituent on the phenyl ring enhances the solubility of this boronic acid in polar solvents, a favorable property for reactions with polar diol substrates.[1] This substituent may also influence the electronic properties and, consequently, the stability and reactivity of the resulting boronate ester. This document provides detailed application notes and experimental protocols for the use of this compound as a diol protecting group.
Advantages of this compound as a Diol Protecting Group
-
Enhanced Solubility: The hydroxyethyl group increases solubility in polar organic solvents and water, facilitating reactions with a broader range of diol substrates.[1]
-
Mild Reaction Conditions: Protection and deprotection are typically carried out under mild conditions, preserving other sensitive functional groups within the molecule.
-
High Selectivity: Generally shows good selectivity for the protection of 1,2- and 1,3-diols.
-
Stable Protection: The resulting cyclic boronate ester is stable to a range of non-aqueous reagents and chromatographic conditions.
-
Versatility: The protected compound can be used in subsequent synthetic steps, such as Suzuki-Miyaura cross-coupling reactions.[1]
Reaction Principle
The protection of a diol with this compound proceeds through the formation of a cyclic boronate ester. This is a reversible condensation reaction where water is eliminated. The equilibrium can be driven towards the product by removing water, for example, by azeotropic distillation. The deprotection is achieved by hydrolysis, shifting the equilibrium back to the diol and the boronic acid.
Figure 1. General scheme for the protection and deprotection of diols.
Experimental Data
While specific quantitative data for the protection of various diols with this compound is not extensively documented in publicly available literature, the following table provides representative data for the protection of diols with phenylboronic acid, which can be used as a general guideline. The yields and reaction times are expected to be comparable for this compound, with potential variations due to its enhanced solubility.
| Diol Substrate | Protecting Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1,2-Propanediol | Phenylboronic acid | Toluene | Reflux, Dean-Stark | >90 | General Procedure |
| cis-1,2-Cyclohexanediol | Phenylboronic acid | Benzene | Room Temperature | ~95 | General Procedure |
| D-Mannitol (1,2:5,6-di-O-protection) | Phenylboronic acid | Pyridine | Room Temperature | ~85 | General Procedure |
| Catechol | Phenylboronic acid | Ethanol | Room Temperature | >95 | General Procedure |
Table 1. Representative yields for the protection of diols with phenylboronic acid.
The stability of the resulting boronate ester is influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups tend to increase the stability of the tetrahedral boronate ester. The 4-(1-hydroxyethyl) group is generally considered to be weakly electron-donating or neutral, suggesting the resulting boronate esters will have stability comparable to those derived from unsubstituted phenylboronic acid.
Experimental Protocols
The following are general protocols for the protection and deprotection of diols using this compound. These protocols are based on established methods for phenylboronic acid and may require optimization for specific substrates.
Protocol 1: Protection of a 1,2-Diol
This protocol describes a general method for the formation of a cyclic boronate ester from a generic 1,2-diol using this compound.
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous toluene or benzene
-
Round-bottom flask
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
Alternatively, for heat-sensitive substrates, the reaction can be stirred at room temperature with activated molecular sieves to remove water.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude boronate ester can often be used in the next step without further purification. If necessary, the product can be purified by silica gel chromatography.
Figure 2. Workflow for the protection of a diol.
Protocol 2: Deprotection of a Cyclic Boronate Ester
This protocol outlines a general method for the cleavage of the cyclic boronate ester to regenerate the free diol.
Materials:
-
Protected diol (1.0 equiv)
-
Acetone/Water or THF/Water mixture
-
Mild acid (e.g., 1 M HCl) or mild base (e.g., 1 M NaOH) (optional, catalytic)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and extraction (separatory funnel, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the boronate ester in a suitable solvent mixture such as acetone/water (e.g., 4:1 v/v) or THF/water.
-
Stir the mixture at room temperature. The deprotection is typically complete within 1-4 hours. The reaction can be monitored by TLC.
-
For more stable boronate esters, a catalytic amount of mild acid or base can be added to facilitate hydrolysis.
-
Once deprotection is complete, remove the organic solvent under reduced pressure.
-
Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.
-
The crude this compound may precipitate from the aqueous layer upon acidification and can potentially be recovered.
-
Purify the diol by recrystallization or silica gel chromatography as needed.
Figure 3. Workflow for the deprotection of a boronate ester.
Applications in Drug Development
The ability to selectively protect diol functionalities is of paramount importance in the synthesis of many pharmaceutical agents. For instance, in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies, protection of the ribose diol is a critical step to allow for selective modification of other parts of the molecule. The enhanced solubility of this compound could be particularly advantageous for protecting polar carbohydrate-based drug candidates. Furthermore, the boronic acid moiety itself has been explored as a pharmacophore in drug design, for example, in the development of enzyme inhibitors. The presence of the hydroxyethyl group could also serve as a handle for further functionalization or for improving the pharmacokinetic properties of a drug molecule.
Conclusion
This compound is a valuable reagent for the protection of diols in organic synthesis. Its enhanced solubility and the mild conditions required for protection and deprotection make it an attractive choice for complex molecule synthesis, particularly in the field of drug development. While specific quantitative data for this reagent is limited, the general protocols for phenylboronic acids provide a solid foundation for its application. Researchers are encouraged to optimize the provided protocols for their specific substrates to achieve the best results.
References
Application Notes and Protocols: Aqueous Suzuki-Miyaura Coupling with (4-(1-Hydroxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2][3] The use of aqueous media further enhances the reaction's appeal from a green chemistry perspective, often leading to simplified workup procedures and reduced environmental impact.[4][5]
This document provides detailed application notes and protocols for the aqueous Suzuki-Miyaura coupling of (4-(1-Hydroxyethyl)phenyl)boronic acid with various aryl halides. This particular boronic acid is a valuable building block in medicinal chemistry, as the resulting biaryl structures containing a hydroxyethyl group can be key intermediates for the synthesis of pharmacologically active molecules. The presence of the alcohol functionality necessitates careful optimization of reaction conditions to ensure compatibility and high yields.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] Performing the reaction in an aqueous environment can influence the solubility of the reactants and catalyst, and in some cases, accelerate the catalytic cycle.[4]
Experimental Protocols
Below are detailed protocols for the aqueous Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent: Degassed water or a mixture of degassed water and a co-solvent (e.g., ethanol, acetonitrile)[7][8]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Protocol 1: Aqueous Suzuki-Miyaura Coupling using Pd(OAc)₂/PPh₃
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add degassed water (5 mL) and a co-solvent such as ethanol (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 12 hours.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for aqueous Suzuki-Miyaura coupling reactions with functionally similar boronic acids and various aryl halides. These serve as a guideline for expected outcomes when using this compound.
Table 1: Screening of Reaction Conditions for Aqueous Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 18 | >92[8] |
| 2 | 4-Bromotoluene | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O | Water | 90 | 4 | 95[5] |
| 3 | Iodobenzene | Pd/NiFe₂O₄ (0.1) | Na₂CO₃ | DMF/Water (1:1) | 90 | 0.1 | 97[9] |
| 4 | 4-Chlorobenzonitrile | Pd/C | K₂CO₃ | Water | 150 (MW) | 0.5 | 85 |
Table 2: Substrate Scope with this compound (Expected Yields)
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Iodoanisole | 4'-(1-Hydroxyethyl)-4-methoxy-1,1'-biphenyl | 85-95 |
| 2 | 3-Bromopyridine | 3-(4'-(1-Hydroxyethyl)phenyl)pyridine | 70-85 |
| 3 | 4-Chlorobenzaldehyde | 4'-(1-Hydroxyethyl)-[1,1'-biphenyl]-4-carbaldehyde | 75-90 |
| 4 | 1-Bromo-4-nitrobenzene | 4'-(1-Hydroxyethyl)-4-nitro-1,1'-biphenyl | 80-95 |
Note: Expected yields are based on literature precedents for similar substrates under optimized aqueous Suzuki-Miyaura conditions.
Visualizations
Diagram 1: Experimental Workflow for Aqueous Suzuki-Miyaura Coupling
A schematic overview of the key steps involved in the aqueous Suzuki-Miyaura coupling protocol.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-(1-Hydroxyethyl)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving (4-(1-Hydroxyethyl)phenyl)boronic acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may face during your Suzuki coupling experiment with this compound.
Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Suzuki coupling reaction can stem from several factors. Start by systematically evaluating the following:
-
Catalyst Activity: The Palladium (Pd) catalyst is crucial. Ensure you are using a fresh, active catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[1][2] Consider using a pre-formed, air-stable Pd(0) catalyst, such as a palladacycle, to ensure catalytic activity.[2]
-
Oxygen Contamination: The presence of oxygen can deactivate your catalyst and lead to the unwanted homocoupling of your boronic acid.[2] It is critical to properly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[4] If your base is too weak, insoluble, or incompatible with your substrates, the reaction may fail.[1] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][5] Ensure the base is finely powdered to maximize its surface area and reactivity.[6]
Q2: I suspect my this compound is decomposing. What could be the cause and how can I prevent it?
A2: Boronic acid decomposition, primarily through protodeboronation, is a common side reaction.[3] Several factors can contribute to this:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote the cleavage of the C-B bond.[1]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[1]
To mitigate decomposition, consider the following strategies:
-
Use Milder Bases: Switching to a milder base like potassium fluoride (KF) may be beneficial.[1]
-
Protect the Boronic Acid: You can convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to protodeboronation.[1][7]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be helpful.[1]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize decomposition.[1]
Q3: Could the hydroxyethyl group on my boronic acid be interfering with the reaction?
A3: Yes, the free hydroxyl group in this compound can potentially interfere with the Suzuki coupling reaction in a few ways:
-
Coordination to the Palladium Center: The oxygen of the hydroxyl group could coordinate to the palladium catalyst, potentially altering its reactivity or inhibiting the catalytic cycle.
-
Reaction with the Base: The hydroxyl group is weakly acidic and could react with the base, which might affect the stoichiometry of the base available for the catalytic cycle.
If you suspect interference from the hydroxyl group, you could consider protecting it with a suitable protecting group (e.g., a silyl ether like TBDMS) before performing the Suzuki coupling. This would be followed by a deprotection step after the coupling reaction.
Q4: My starting materials are not fully soluble in the reaction solvent. What can I do?
A4: Poor solubility of reactants can significantly hinder the reaction rate. If you observe poor solubility, consider the following:
-
Solvent System: A mixture of a non-polar solvent (like dioxane or toluene) with a polar co-solvent (like water or DMF) is often used to improve solubility.[1][8] Experiment with different solvent ratios.
-
Temperature: Increasing the reaction temperature can improve the solubility of your reagents.[1]
-
Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst can help facilitate the reaction between components in different phases.[9]
Data Summary: Influence of Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the interplay of various parameters. The following table summarizes the general influence of key reaction components and conditions.
| Parameter | Options | General Impact on Yield | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Palladacycles | Catalyst choice is critical for efficiency. Buchwald ligands can be effective for challenging substrates.[1][6] | A robust catalyst that is not easily inhibited by the hydroxyl group should be chosen. |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | Electron-rich and bulky ligands often facilitate the oxidative addition and reductive elimination steps.[6][10] | The choice of ligand can significantly impact the reaction outcome. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Stronger, non-nucleophilic bases generally favor the reaction.[1] | A base that does not promote side reactions with the hydroxyl group is preferable. KF can be a mild and effective option.[4] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent | The solvent system affects the solubility of reagents and the stability of the catalyst.[1][8] | A solvent system that ensures the solubility of all components is crucial. |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to decomposition.[1] | The optimal temperature should be determined experimentally to balance reaction rate and substrate stability. |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | The reactivity of the aryl halide partner significantly impacts the ease of the reaction.[10] | For less reactive aryl chlorides, more active catalyst systems may be required. |
Experimental Protocols
Below is a general, representative protocol for a Suzuki coupling reaction with this compound. This should be considered a starting point and may require optimization for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling [1]
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: A step-by-step guide for troubleshooting failed Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for (4-(1-Hydroxyethyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for (4-(1-Hydroxyethyl)phenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when using this compound in a Suzuki-Miyaura coupling reaction?
A1: The primary considerations include the choice of catalyst, base, and solvent system, as well as the reaction temperature. Additionally, the presence of the hydroxyl group on the ethyl substituent introduces the need to consider potential side reactions or the use of a protecting group strategy, depending on the specific reaction conditions and substrates involved.
Q2: Is it necessary to protect the hydroxyl group of this compound?
A2: Not always. The Suzuki-Miyaura coupling is often tolerant of a wide range of functional groups, including alcohols.[1] However, under certain conditions, particularly with strong bases or high temperatures, the hydroxyl group could potentially coordinate to the catalyst or participate in side reactions. The necessity of protection depends on the specific substrates and reaction conditions. It is advisable to first attempt the reaction without a protecting group and introduce one only if issues like low yield or side product formation are observed.
Q3: What are the common side reactions to watch out for?
A3: Common side reactions in Suzuki-Miyaura couplings include:
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Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents and degassing the reaction mixture.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often promoted by the presence of oxygen.
-
Dehalogenation: Removal of the halogen from the aryl halide starting material.
-
Reactions involving the hydroxyethyl group: While less common under typical Suzuki conditions, potential side reactions could include dehydration to form a styrenyl derivative or etherification if an appropriate electrophile is present.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted based on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure material. Washing the crude reaction mixture with a basic aqueous solution can help remove unreacted boronic acid.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no yield is a common issue in cross-coupling reactions. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture. - Consider using a pre-catalyst that is more stable and generates the active Pd(0) species in situ. - Ensure the palladium-to-ligand ratio is appropriate for the chosen ligand. |
| Ineffective Base | - The choice of base is critical and often depends on the substrates and solvent. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). - Ensure the base is finely powdered and dry. - For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) may be preferable to stronger bases.[2][3] |
| Inappropriate Solvent | - The solvent must be able to dissolve the reactants and facilitate the reaction. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent. - Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
| Low Reaction Temperature | - While some Suzuki couplings proceed at room temperature, many require heating.[4] If the reaction is sluggish, consider increasing the temperature incrementally (e.g., to 80-100 °C). |
| Poor Quality Boronic Acid | - Use high-purity this compound. Impurities can inhibit the reaction. - Consider recrystallizing the boronic acid before use if its purity is questionable. |
Issue 2: Significant Side Product Formation
The formation of side products can complicate purification and reduce the yield of the desired product.
| Side Product Observed | Potential Cause | Troubleshooting Steps & Recommendations |
| Protodeboronation Product | - Presence of water and/or acidic protons. - Prolonged reaction times at high temperatures. | - Use anhydrous solvents and reagents. - Thoroughly degas the reaction mixture. - Optimize the reaction time to avoid prolonged heating after the reaction is complete. - Consider using a milder base. |
| Homocoupling Product | - Presence of oxygen in the reaction mixture. - Inefficient oxidative addition or transmetalation. | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). - Use thoroughly degassed solvents. - Optimize the catalyst and ligand system to promote the desired cross-coupling pathway. |
| Dehydration of Hydroxyethyl Group | - High reaction temperatures and/or acidic conditions. | - If dehydration is observed, consider lowering the reaction temperature. - Ensure the reaction medium is not acidic. If necessary, use a non-acidic workup procedure. - Protect the hydroxyl group if other measures fail. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize literature data on the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions. While this data is for phenylboronic acid, the trends are generally applicable to substituted phenylboronic acids like this compound and can guide optimization efforts.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O | 80 | 2 | 95 |
| 2 | Na₂CO₃ | DMF/H₂O | 80 | 2 | 92 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 98 |
| 4 | K₃PO₄ | Toluene | 100 | 12 | 96 |
| 5 | NaOH | EtOH/H₂O | 60 | 1 | >98 |
Data adapted from various sources for the coupling of aryl halides with phenylboronic acid.[2][3][5]
Table 2: Effect of Different Solvents on Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 100 | 12 | 96 |
| 2 | Dioxane/H₂O | K₂CO₃ | 90 | 4 | 94 |
| 3 | THF/H₂O | K₂CO₃ | 80 | 6 | 91 |
| 4 | DMF/H₂O | K₂CO₃ | 80 | 2 | 95 |
| 5 | Ethanol/H₂O | NaOH | 60 | 1 | >98 |
Data adapted from various sources for the coupling of aryl halides with phenylboronic acid.[6][7][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
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To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and ligand (if required) under a positive flow of inert gas.
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Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Protection of the Hydroxyl Group (as a TBS ether)
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an amine base, such as triethylamine (1.5 equivalents) or imidazole (2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the TBS-protected boronic acid, which can be used in the Suzuki coupling reaction.
Protocol for Deprotection of a TBS Ether
-
Dissolve the TBS-protected product in a suitable solvent such as THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF) or hydrofluoric acid-pyridine complex.
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Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine.
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Dry the organic layer, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Reactions with (4-(1-Hydroxyethyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of reactions involving (4-(1-Hydroxyethyl)phenyl)boronic acid, a versatile building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most frequent challenges include low yields of the desired biaryl product, and the formation of significant side products. Key issues to be aware of are:
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Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-phenylethanol. This is often exacerbated by high temperatures, strong bases, and the presence of water.
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Dehydration: The secondary benzylic alcohol of this compound can undergo dehydration under certain conditions to form (4-vinylphenyl)boronic acid. This can lead to the formation of styrenyl-containing byproducts in your coupling reaction.
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Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen and certain palladium catalyst species.
-
Poor Solubility: Depending on the reaction solvent, the boronic acid or other reagents may have limited solubility, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: Is it necessary to protect the hydroxyl group of this compound before performing a Suzuki-Miyaura coupling?
A2: In many cases, protection of the secondary alcohol is not strictly necessary. The Suzuki-Miyaura coupling is known for its good functional group tolerance, and many protocols are compatible with free hydroxyl groups. However, if you are experiencing significant side reactions, such as dehydration, or if your substrate is particularly sensitive to the reaction conditions, protection of the hydroxyl group as a benzyl ether or a silyl ether may improve the outcome.
Q3: What is the best way to store this compound to ensure its stability?
A3: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Boronic acids can be susceptible to oxidation and protodeboronation upon prolonged exposure to air and moisture. For long-term storage, refrigeration is recommended.
Q4: How can I effectively purify the final product from unreacted boronic acid and other boron-containing byproducts?
A4: Several methods can be employed for purification:
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Aqueous Workup: A basic aqueous wash (e.g., with 1M NaOH) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Column Chromatography: Standard silica gel column chromatography is often effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the desired product from less polar byproducts and more polar boron-containing impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst, incorrect base, low temperature, poor reagent quality. | 1. Catalyst: Use a fresh, active palladium catalyst. Consider using a pre-catalyst or a ligand that promotes catalyst stability and activity (e.g., SPhos, XPhos). 2. Base: Ensure the base is appropriate for your substrate. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions. 3. Temperature: Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times. 4. Reagents: Use high-purity, dry solvents and ensure your aryl halide is reactive (I > Br > Cl). |
| Significant Protodeboronation | High temperature, strong aqueous base, prolonged reaction time. | 1. Temperature: Lower the reaction temperature. 2. Base: Switch to a milder, non-aqueous base if possible. K₃PO₄ or CsF are good alternatives. 3. Boronic Ester: Consider converting the boronic acid to its pinacol ester, which is more stable towards protodeboronation. 4. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Formation of Styrenyl Byproduct (Dehydration) | High reaction temperature, acidic conditions. | 1. Temperature: Lower the reaction temperature. 2. pH Control: Ensure the reaction medium is basic. Avoid any acidic additives or workup conditions until the reaction is complete. 3. Protecting Group: Protect the hydroxyl group as a benzyl or silyl ether prior to the coupling reaction. |
| Significant Homocoupling of the Boronic Acid | Presence of oxygen, high concentration of Pd(II) species. | 1. Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Catalyst: Use an efficient Pd(0) catalyst system. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table provides an illustrative comparison of how different reaction parameters can influence the yield of a Suzuki-Miyaura coupling reaction with an alcohol-containing arylboronic acid. The exact yields will vary depending on the specific substrates used.
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Illustrative Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75-85 | A standard, reliable condition for many substrates. |
| Pd(dppf)Cl₂ (2) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 85-95 | Often good for more challenging couplings. |
| Pd₂(dba)₃ (1.5) / SPhos (3) | Cs₂CO₃ (2) | THF | 70 | >90 | Highly active catalyst system, allows for lower temperatures. |
| Pd(OAc)₂ (2) | Na₂CO₃ (2) | DMF/H₂O (3:1) | 110 | 70-80 | Higher temperatures may increase the risk of side reactions. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Technical Support Center: (4-(1-Hydroxyethyl)phenyl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (4-(1-Hydroxyethyl)phenyl)boronic acid in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Additionally, the presence of the 1-hydroxyethyl group introduces the potential for oxidation of the secondary alcohol to the corresponding ketone, (4-acetylphenyl)boronic acid.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 1-phenylethanol. This undesired reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2]
To minimize protodeboronation:
-
Use milder bases: Consider using bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH).
-
Anhydrous conditions: Employing anhydrous solvents and reagents can significantly reduce this side reaction as water is a proton source.
-
Lower reaction temperatures: Running the reaction at the lowest effective temperature can help slow down the rate of protodeboronation.
Q3: How can I prevent the homocoupling of this compound?
A3: Homocoupling results in the formation of a biphenyl dimer of the boronic acid. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[3]
To prevent homocoupling:
-
Thoroughly degas solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction.
Q4: Can the 1-hydroxyethyl group be oxidized during the Suzuki coupling reaction?
A4: Yes, the secondary benzylic alcohol in this compound can be oxidized to the corresponding ketone, (4-acetylphenyl)boronic acid, under certain palladium-catalyzed conditions, especially in the presence of an oxidant like molecular oxygen.[4][5][6][7][8] This can lead to the formation of the ketone-containing cross-coupled product as a significant impurity.
To avoid oxidation:
-
Rigorous exclusion of oxygen: As with preventing homocoupling, maintaining a strictly inert atmosphere is crucial.
-
Choice of palladium source and ligands: Some ligand systems may be more prone to promoting oxidation. Screening different phosphine ligands can be beneficial.
-
Protection of the alcohol: If oxidation is a persistent issue, protecting the alcohol group as a silyl ether (e.g., TBS ether) or another suitable protecting group prior to the coupling reaction can be an effective strategy. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Suzuki-Miyaura cross-coupling reactions with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to no yield of the desired product | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Decomposition of the boronic acid (protodeboronation). | 1. Catalyst Activity: Use a fresh batch of palladium catalyst and ligand. Ensure Pd(II) precatalysts are properly reduced to Pd(0) in situ. 2. Base Selection: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species. Ensure the base is finely powdered and anhydrous if running under water-free conditions. 3. Solvent Choice: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water (e.g., 4:1) often works well. Ensure vigorous stirring for biphasic systems. |
| Significant amount of protodeboronation product (1-phenylethanol) observed | 1. Use of a strong base in an aqueous medium. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Milder Base: Switch to a weaker base such as K₂CO₃ or KF. 2. Anhydrous Conditions: Use anhydrous solvents and reagents. 3. Temperature Control: Run the reaction at a lower temperature (e.g., 80 °C) and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Formation of homocoupling byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is not efficiently reduced. | 1. Degassing: Thoroughly degas all solvents and reagents. 2. Inert Atmosphere: Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. 3. Catalyst Choice: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄. |
| Presence of the ketone byproduct ((4-acetylphenyl)-coupled product) | 1. Oxidation of the secondary alcohol by the palladium catalyst in the presence of an oxidant (e.g., O₂). | 1. Oxygen Exclusion: Ensure the reaction is performed under strictly anaerobic conditions. 2. Ligand Screening: Experiment with different phosphine ligands, as some may be less prone to promoting oxidation. 3. Protection Strategy: Protect the alcohol group prior to the coupling reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-based pseudohomogeneous catalyst for highly selective aerobic oxidation of benzylic alcohols to aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Benzyl Alcohol Oxidation over Pd Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (4-(1-Hydroxyethyl)phenyl)boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving (4-(1-Hydroxyethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted starting materials, homocoupled byproducts of the boronic acid (boroxines), residual palladium catalyst from coupling reactions, and inorganic salts from the base used.[1][2][3] Protodeborylation products, where the boronic acid group is replaced by a hydrogen atom, can also be a significant impurity.[1]
Q2: My product, derived from a Suzuki-Miyaura coupling reaction, is an oil and I cannot recrystallize it. What should I do?
A2: For oily products, flash column chromatography is the most suitable purification method.[4] The choice of stationary phase (silica gel, neutral alumina, or reversed-phase C18) and the solvent system will be critical for successful separation.[1][4][5]
Q3: I am trying to purify my product using silica gel column chromatography, but it seems to be sticking to the column or decomposing. How can I prevent this?
A3: Boronic acids and their derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking, poor recovery, or degradation.[1][2][4] To mitigate this, you can try the following:
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Use of deactivated silica: Prepare a slurry of silica gel with a small amount of a polar solvent like water or triethylamine in the eluent to deactivate the acidic sites.[5]
-
Boric acid impregnated silica gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic acid derivatives.[6][7]
-
Use of neutral alumina: For some compounds, neutral alumina can be a better alternative to silica gel.[4]
Q4: How can I remove residual palladium catalyst from my reaction mixture?
A4: Residual palladium catalyst can often be removed during aqueous workup and subsequent purification steps. If it persists, specific techniques can be employed:
-
Filtration: Passing the reaction mixture through a pad of Celite® can help remove some of the precipitated palladium.
-
Aqueous Workup: A thorough aqueous workup can help remove palladium salts.[8][9]
-
Chromatography: The palladium catalyst will typically have a different polarity from your product and can be separated by column chromatography.[8]
Q5: My 1H NMR spectrum shows complex or broadened signals. What could be the cause?
A5: Broadened signals in the NMR spectrum of boronic acid-containing compounds can be due to the formation of cyclic trimers known as boroxines.[3] Dissolving the sample in a coordinating deuterated solvent like methanol-d4 can often help break up these anhydrides and result in a cleaner spectrum.[3]
Q6: Can I use an acid-base extraction to purify my product?
A6: Acid-base extraction can be an effective method, particularly if your product has acidic or basic functionalities that differ from the impurities. Boronic acids themselves are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH).[10] The aqueous layer can then be acidified and the product extracted back into an organic solvent.[10] This method is also effective for removing non-acidic impurities.[10]
Purification Method Comparison
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | High purity for crystalline solids; scalable. | Not suitable for oils or amorphous solids; potential for product loss in mother liquor.[4] | Crystalline solid products with moderate to high purity.[8][9] |
| Flash Column Chromatography | Versatile for a wide range of compounds (oils and solids); good separation of components with different polarities.[8] | Can be time-consuming; potential for product degradation on the stationary phase; requires solvent for elution.[1][4] | Oily products or complex mixtures of solids.[4] |
| Acid-Base Extraction | Good for removing neutral or oppositely charged impurities; can handle large scales. | Only applicable if the product has acidic or basic properties that differ from impurities; can be labor-intensive.[10] | Products with distinct acidic or basic properties. |
| Trituration | Simple and quick for removing small amounts of soluble impurities from a solid product. | Not a highly efficient purification method; may not remove all impurities.[4] | Crude solid products where impurities are significantly more soluble in the trituration solvent. |
| Derivatization (e.g., with diethanolamine) | Can form crystalline adducts that are easily purified by recrystallization.[1][2][5] | Requires an additional reaction step and subsequent cleavage to recover the desired product. | Boronic acids that are difficult to crystallize directly.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for boronic acid derivatives include water, ethanol, ethyl acetate, or mixtures like aqueous methanol.[4][5][11]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between your product and impurities (a product Rf of 0.2-0.4 is often ideal).[8] For polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/hexanes may be effective.[10] Consider using neutral alumina or boric acid-treated silica gel if your compound is sensitive.[4][7]
-
Column Packing: Pack a column with the chosen stationary phase, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[8]
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1-2 M NaOH). The boronic acid product should move into the aqueous layer. Repeat the extraction two to three times.[10]
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify it with a suitable acid (e.g., HCl) to a pH of around 3-4. The product should precipitate out or be ready for extraction.
-
Back Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) three times to recover the purified product.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
Visualizations
Caption: General purification workflow for products from boronic acid reactions.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Protodeboronation Side Reactions with Aryl Boronic Acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protodeboronation, a common side reaction with aryl boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an aryl boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of an arene byproduct.[1] This reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces impurities that can complicate purification.[2] Heteroaromatic and electron-deficient aryl boronic acids are particularly susceptible to this decomposition pathway.[3][4]
Q2: What are the primary factors that cause protodeboronation?
A2: Several factors in the reaction conditions can promote protodeboronation:
-
pH: Both acidic and basic conditions can catalyze the reaction. For many aryl boronic acids, especially heteroaromatic ones, high pH (typically above 10) significantly accelerates protodeboronation.[5][6] The reaction rate is often minimized at a neutral pH.[7]
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2][6]
-
Solvent: The presence of a proton source, such as water, is necessary for protodeboronation to occur. While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.[2][6]
-
Catalyst System: The palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation. Paradoxically, some bulky phosphine ligands used to promote challenging cross-couplings can increase the rate of this undesired side reaction.[2][3] An inefficient catalyst that leads to slow cross-coupling will allow more time for the competing protodeboronation to occur.[8]
-
Structure of the Boronic Acid: Electron-deficient aryl boronic acids (e.g., polyfluorinated rings) and many heteroaromatic boronic acids (like 2-pyridyl or 5-thiazolyl) are particularly prone to rapid protodeboronation.[4][9]
Troubleshooting Guide
Issue: Low yield of the desired product and a significant amount of the corresponding arene byproduct is observed.
This is a classic sign of protodeboronation. The following troubleshooting steps and mitigation strategies can be employed.
Mitigation Strategy 1: Optimization of Reaction Conditions
The first line of defense is to adjust the reaction parameters to disfavor the protodeboronation pathway.
1. Choice of Base:
Strong bases can accelerate protodeboronation. Switching to a milder base can significantly improve the outcome.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Aryl Halide | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Coupled Product | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | 2-Pyridylboronic acid derivative | Various | Dioxane | 110 | 18 | See below | [10] |
| KF | 85 | ||||||
| K₃PO₄ | <10 | ||||||
| Cs₂CO₃ | <5 | ||||||
| 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 24 | 71 | [11] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 |[11] |
Recommendation: If using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[2][8][12]
2. Reaction Temperature:
Lowering the reaction temperature can slow down the rate of protodeboronation relative to the desired cross-coupling.
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of product formation. Monitor the reaction progress closely.[2][8] For challenging couplings, a highly active catalyst that operates at lower temperatures may be necessary.[4]
3. Solvent System:
Since water is a proton source for protodeboronation, minimizing its presence can be beneficial.
Recommendation:
-
Use anhydrous solvents where possible.[6]
-
If a co-solvent is required, reduce the amount of water.
-
Consider using solvents like toluene or 2-MeTHF instead of dioxane.[13]
Mitigation Strategy 2: Use of a More Active Catalyst System
A highly efficient palladium catalyst and ligand system can accelerate the desired cross-coupling to outcompete protodeboronation.
Table 2: Effect of Catalyst System on Challenging Suzuki-Miyaura Couplings
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | 2,6-Difluorophenyl- boronic acid | 9 (2) | SPhos | K₃PO₄ | RT | <30 min | 93 | [4] |
| 4-n-Butylbromo- benzene | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | 1 (phosphite) | KF | 110 | 18 | 85 | [10] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ | K₃PO₄ | 100 | - | Moderate PDB |[3] |
Recommendation: For substrates prone to protodeboronation, employ highly active catalyst systems. Pre-catalysts based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can promote rapid catalytic turnover at lower temperatures.[4]
Mitigation Strategy 3: Use of Protected Boronic Acid Derivatives
For particularly unstable aryl boronic acids, using a more stable derivative that slowly releases the active boronic acid in situ is a powerful strategy. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[1]
1. N-methyliminodiacetic acid (MIDA) Boronate Esters:
MIDA boronates are highly stable, often crystalline solids that are compatible with chromatography and benchtop storage.[2] They slowly hydrolyze under basic conditions to release the corresponding boronic acid.
2. Potassium Organotrifluoroborates (BF₃K salts):
These salts are generally more stable than the corresponding boronic acids and act as a protected form.[7] They also participate in a "slow-release" mechanism.
Table 3: Comparison of Boronic Acid Forms in Suzuki-Miyaura Coupling
| Boronic Acid Form | Stability | Release Mechanism | Key Advantages |
|---|---|---|---|
| Boronic Acid | Variable, often low | - | Readily available |
| MIDA Boronate Ester | High | Slow hydrolysis | Very stable, crystalline, allows for sequential coupling |
| Trifluoroborate Salt | Moderate to High | Slow hydrolysis | More stable than boronic acids |
| Pinacol Ester | Moderate | Hydrolysis needed | Improved stability over boronic acid |
Experimental Protocols
Protocol 1: Synthesis of an Aryl Boronic Acid MIDA Ester
This protocol describes the conversion of a sensitive aryl boronic acid to its more stable MIDA boronate ester using MIDA anhydride.[6][14]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
Equipment:
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate with an oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aryl boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).
-
Add anhydrous 1,4-dioxane via syringe to form a suspension.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain the temperature for 24 hours. The formation of a white precipitate is often observed.
-
Cool the reaction to room temperature.
-
The crude MIDA boronate can be purified. Due to their high crystallinity, they can often be isolated by precipitation or purified via silica gel chromatography.[6][14]
Protocol 2: Suzuki-Miyaura Coupling using the "Slow-Release" Strategy with a MIDA Boronate Ester
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.[8]
Materials:
-
Aryl Halide (1.0 equiv)
-
Aryl Boronic Acid MIDA ester (1.1-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Degassed solvent mixture (e.g., THF/Water 10:1)
Equipment:
-
Glovebox or Schlenk line for inert atmosphere setup
-
Reaction vial or flask with a magnetic stir bar
-
Magnetic stirrer and hot plate
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, aryl boronic acid MIDA ester, K₃PO₄, and the palladium pre-catalyst to a reaction vial.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial and remove it from the glovebox (if used).
-
Stir the reaction mixture at the desired temperature (e.g., 40-80 °C). A lower temperature is often sufficient due to the high catalyst activity and is preferable to minimize any potential protodeboronation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol minimizes the primary proton source, water.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aryl boronic acid or ester (1.2 equiv)
-
Anhydrous base (e.g., CsF, K₃PO₄) (2.0-3.0 equiv)
-
Palladium catalyst and ligand
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
Equipment:
-
Oven-dried Schlenk flask or similar glassware
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Magnetic stirrer and hot plate
-
Anhydrous solvent dispensing system (e.g., Sure/Seal™ bottles)
Procedure:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Add the aryl halide, aryl boronic acid (or ester), anhydrous base, palladium catalyst, and ligand to the Schlenk flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction to the desired temperature under a positive pressure of inert gas.
-
Monitor the reaction and perform workup as described in the previous protocols upon completion.
Visualizations
Caption: General mechanisms for acid- and base-catalyzed protodeboronation.
Caption: A decision-making workflow for troubleshooting protodeboronation.
Caption: The 'slow-release' strategy using a stable MIDA boronate ester.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Poisoning in Reactions with (4-(1-Hydroxyethyl)phenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting catalyst poisoning in cross-coupling reactions involving (4-(1-Hydroxyethyl)phenyl)boronic acid. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving low yields. Could the boronic acid itself be poisoning the palladium catalyst?
A1: Yes, it is possible. While this compound is a common reagent, the hydroxyethyl group can potentially act as a Lewis base and coordinate to the palladium center. This coordination can inhibit the catalytic cycle, leading to lower reaction rates or complete inhibition.[1] Functional groups on boronic acids, especially those with acidic protons like phenols or potentially coordinating groups like alcohols, can interact with the catalyst and affect its activity.[1]
Q2: What are the most common external catalyst poisons I should be aware of in these reactions?
A2: Palladium catalysts are sensitive to a variety of substances that can act as poisons. Common poisons include:
-
Sulfur compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly bind to the palladium surface and deactivate the catalyst.[2][3]
-
Lewis bases: Compounds with lone pairs of electrons, such as certain nitrogen-containing heterocycles (e.g., pyridines), can coordinate to the palladium center and inhibit its catalytic activity.[4]
-
Halides: While halides are part of the reactants (aryl halides), excess halide ions, particularly iodide, can form stable, inactive palladium complexes.[4]
-
Oxygen: Incomplete degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. This can also promote side reactions like the homocoupling of the boronic acid.[4]
Q3: Can the quality of my this compound affect the reaction outcome?
A3: Absolutely. The purity of the boronic acid is critical. Common impurities in boronic acids that can negatively impact the reaction include:
-
Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines are often competent in Suzuki-Miyaura couplings, their different reactivity and stoichiometry can affect the reaction.[4]
-
Residual synthetic impurities: Impurities from the synthesis of the boronic acid, if not properly removed, can act as catalyst poisons.
-
Decomposition products: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues in reactions involving this compound.
Issue 1: The reaction is sluggish or does not proceed to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Hydroxyethyl Group | 1. Protect the hydroxyl group: Convert the alcohol to a more inert functional group (e.g., a silyl ether) before the coupling reaction, followed by deprotection. 2. Use a different ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the palladium catalyst and potentially reduce inhibition by the hydroxyl group.[5] | Protecting the hydroxyl group prevents its coordination to the palladium center. Bulky ligands can create a steric environment that disfavors the binding of the hydroxyethyl group. |
| External Catalyst Poisons (e.g., Sulfur) | 1. Use high-purity reagents and solvents: Ensure all chemicals are of high purity and solvents are freshly distilled. 2. Pre-treat reagents: If sulfur contamination is suspected, consider treating the reagents or solvent with a sulfur scavenger. | Impurities in reagents and solvents are a common source of catalyst poisons. Scavengers can remove these impurities before they deactivate the catalyst. |
| Catalyst Deactivation by Oxygen | 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.[4] 2. Use a Pd(0) precatalyst: Pd(PPh₃)₄ is a Pd(0) source and does not require in-situ reduction, which can be sensitive to oxygen.[4] | Oxygen can oxidize the active Pd(0) catalyst to an inactive state. Proper degassing is crucial for maintaining a catalytically active system. |
Issue 2: Significant formation of side products, such as homocoupling of the boronic acid or protodeboronation.
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of this compound | 1. Ensure complete reduction of Pd(II) precatalyst: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the reaction conditions are sufficient for its reduction to Pd(0). 2. Maintain a strict inert atmosphere: As mentioned above, oxygen can promote the formation of Pd(II) species that lead to homocoupling.[4] | Homocoupling is often catalyzed by Pd(II) species. Minimizing their presence is key to suppressing this side reaction. |
| Protodeboronation | 1. Use a milder base: Strong bases can promote the cleavage of the C-B bond. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[5] 2. Lower the reaction temperature: High temperatures can accelerate protodeboronation.[5] 3. Use the boronic acid as its pinacol ester derivative: Boronic esters are generally more stable towards protodeboronation.[5] | Protodeboronation is a common decomposition pathway for boronic acids, and optimizing the reaction conditions can minimize this unwanted side reaction. |
Data Presentation
| Potential Poison | Source | Effect on Reaction | Mitigation Strategy |
| Hydroxyethyl Group (Internal) | This compound | Potential for catalyst inhibition through coordination to palladium. | Protect the hydroxyl group; use bulky ligands. |
| Sulfur Compounds | Impurities in reagents/solvents | Strong catalyst deactivation, often irreversible. | Use high-purity reagents; employ sulfur scavengers. |
| Lewis Bases (e.g., Pyridine) | Impurities or additives | Reversible or irreversible catalyst inhibition. | Purify reagents; avoid Lewis basic additives if possible. |
| Excess Halides (especially Iodide) | From aryl halide or additives | Formation of inactive palladium-halide complexes.[4] | Use the stoichiometric amount of aryl halide; avoid halide-based additives where possible. |
| Oxygen | Incomplete degassing | Oxidation of Pd(0) to inactive Pd(II); promotion of homocoupling.[4] | Thoroughly degas the reaction mixture; maintain an inert atmosphere. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline for the purification of functionalized boronic acids to remove potential catalyst poisons.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Use of a Sulfur Scavenger (General Procedure)
This protocol describes a general method for removing sulfur impurities from a reaction solvent.
-
Select a Scavenger: Choose a suitable sulfur scavenger. Commercially available scavengers are often based on triazine or other amine-aldehyde adducts.
-
Solvent Treatment: Prior to setting up the reaction, stir the reaction solvent (e.g., toluene, dioxane) with the scavenger (typically at a loading recommended by the manufacturer) for a specified period.
-
Separation: Separate the scavenger from the solvent. This may involve filtration if the scavenger is a solid, or decantation.
-
Use of Treated Solvent: Use the purified solvent in your Suzuki-Miyaura reaction.
Visualizations
Caption: Mechanism of catalyst poisoning in the Suzuki-Miyaura cycle.
Caption: Troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: (4-(1-Hydroxyethyl)phenyl)boronic acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of (4-(1-Hydroxyethyl)phenyl)boronic acid in chemical reactions, with a particular focus on the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and offers systematic solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low or no yield is a frequent problem in cross-coupling reactions. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Protodeboronation (Loss of Boronic Acid Group)
Protodeboronation is a common side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1]
Potential Causes and Solutions:
-
Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.[2]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
-
Base Strength: Strong bases in aqueous media can accelerate protodeboronation.[3]
-
Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
-
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Issue 3: Homocoupling of the Boronic Acid
Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid.
Potential Causes and Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst System: Certain palladium catalysts and ligands may favor homocoupling.
-
Solution: Screen different palladium precursors and ligands.
-
Issue 4: Complications Due to the Hydroxyethyl Group
The hydroxyethyl group on the phenylboronic acid can potentially lead to side reactions.
-
Deprotonation by Strong Bases: Very strong bases could deprotonate the hydroxyl group, potentially leading to competitive coordination to the palladium center or other undesired reactions.
-
Solution: Use moderately strong bases like carbonates or phosphates. If a very strong base is required for the coupling, consider protecting the hydroxyl group.
-
-
Protection of the Hydroxyl Group: If the hydroxyl group is found to interfere with the reaction, it can be protected as a silyl ether (e.g., TBDMS ether) or another suitable protecting group that is stable to the reaction conditions and can be easily removed post-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5][6] This boronate species then more readily transfers its organic group to the palladium(II) complex.[4][5][6]
Q2: Which base should I choose for my Suzuki-Miyaura reaction with this compound?
A2: The choice of base is critical and depends on the specific aryl halide and catalyst system being used.[6] A screening of bases is often recommended. Inorganic bases are most commonly employed.[6] Weaker bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often effective and are a good starting point.[6] Stronger bases like hydroxides (e.g., NaOH, KOH) can also be used, but may increase the risk of side reactions, including those involving the hydroxyethyl group.[6]
Q3: Can I use organic bases for the Suzuki-Miyaura coupling of this compound?
A3: While inorganic bases are more common, organic bases such as triethylamine (TEA) or other amines can be used in some cases. However, they are often found to be less effective than inorganic bases in many standard Suzuki-Miyaura protocols.
Q4: How does the choice of base affect the reaction outcome?
A4: The base can influence the reaction rate, yield, and the prevalence of side reactions. A base that is too weak may result in a slow or incomplete reaction. Conversely, a base that is too strong can lead to degradation of the starting materials, product, or catalyst, and can promote side reactions like protodeboronation.[3]
Q5: My reaction is not working even after trying different bases. What else should I check?
A5: If optimizing the base does not solve the issue, other parameters should be investigated. Ensure your palladium catalyst is active and that the ligand is appropriate for the coupling partners. The solvent should be anhydrous and thoroughly degassed. The reaction temperature and time may also need optimization.[3] Refer to the troubleshooting workflow above for a systematic approach.
Data Presentation
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling of Aryl Boronic Acids
Note: This table provides a general guide based on literature for various aryl boronic acids. Optimal conditions for this compound may vary and should be determined experimentally.
| Base | Typical Substrates | Relative Strength | Typical Yield Range | Notes |
| Na₂CO₃ | Aryl bromides, iodides | Moderate | 70-98% | A commonly used and effective base, often in an aqueous solvent mixture.[7] |
| K₂CO₃ | Aryl bromides, iodides | Moderate | 75-95% | Similar to Na₂CO₃, good general-purpose base. |
| Cs₂CO₃ | Aryl bromides, chlorides | Stronger | 80-99% | Often effective for more challenging couplings, including those with aryl chlorides. |
| K₃PO₄ | Aryl bromides, chlorides | Strong | 85-99% | A strong, non-hydroxide base, often used for difficult substrates. |
| NaOH | Aryl bromides | Strong | ~70% | High basicity can sometimes lead to side reactions.[6] |
| KOH | Aryl bromides | Strong | 70-90% | Similar to NaOH, its high basicity can be detrimental in some cases.[6] |
| KF | Aryl bromides | Mild | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid.[6] |
| TEA | Aryl bromides, iodides | Organic (Weak) | Variable | Generally less effective than inorganic bases in many Suzuki couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of the reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane and Water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Seal the flask with a septum and purge with a stream of inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. 518336-20-4|this compound|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating (4-(1-Hydroxyethyl)phenyl)boronic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of key reagents and active pharmaceutical ingredients (APIs) like (4-(1-Hydroxyethyl)phenyl)boronic acid is critical for the success of their work. This boronic acid derivative is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are fundamental to the creation of many pharmaceutical compounds.[1][2] The presence of impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final product. Therefore, robust and validated analytical methods are essential to accurately determine its purity.[3][4]
This guide provides a comprehensive comparison of various analytical techniques for validating the purity of this compound. We will delve into the principles, performance metrics, and detailed experimental protocols for each method, offering a clear framework for selecting the most appropriate technique based on specific analytical needs.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of commonly employed methods for the analysis of boronic acids and similar pharmaceutical compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | ¹¹B NMR Spectroscopy | Potentiometric Titration |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase after chemical modification to increase volatility.[5] | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.[5] | Measures the nuclear magnetic resonance of the ¹¹B isotope to provide structural and quantitative information.[6] | Measures the potential difference (voltage) to find the equivalence point of a titration reaction.[7] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[5] | Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.[5][8] | Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.[5][9] | Excellent for structural elucidation, identification of impurities, and quantification without a reference standard of the impurity.[6] | Suitable for assaying the bulk purity of the acidic boronic acid functional group.[10][11] |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.16 µg/mL (for derivatized BPD)[1] | ~0.1 µg/mL[12] | Dependent on concentration and instrument sensitivity. | Typically in the g/L range.[10] |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~2.5 ppm (for derivatized BBA)[1] | ~1.0 µg/mL[13] | Dependent on concentration and instrument sensitivity. | Typically in the g/L range.[10] |
| Linearity (R²) | >0.999[14] | >0.998[15] | >0.99[9] | Can be linear over a specific concentration range. | N/A |
| Recovery | 97.1% - 105.7%[12] | Typically 80% - 120%[9] | 80% - 120%[9] | N/A | N/A |
| Precision (RSD) | < 2.0%[13] | < 5% | < 2.0%[9] | N/A | High precision possible (e.g., 0.0033% for coulometric titration).[16] |
| Key Advantage | Robust, widely available, and cost-effective for routine analysis.[17] | High sensitivity and specificity, especially for identifying volatile impurities.[1] | High throughput, high sensitivity, and no derivatization needed for many boronic acids.[9][12] | Provides detailed structural information and can identify unknown impurities.[18] | Absolute method for determining the amount of active boronic acid.[16] |
| Key Disadvantage | May not separate all impurities from the main component without extensive method development. | Derivatization adds a time-consuming step and can introduce variability.[8] | Higher equipment cost and complexity. | Lower sensitivity compared to chromatographic methods; requires quartz NMR tubes for best results.[6] | Not suitable for detecting non-acidic impurities and has lower sensitivity.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results.[3] Below are protocols for the key experiments cited.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for purity determination and assay of APIs.[17][19]
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, and autosampler.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility).[20]
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A typical starting point could be a 70:30 (v/v) water:acetonitrile mixture.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[5]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity but requires a derivatization step to make the polar boronic acid volatile.[8]
Instrumentation:
-
GC system coupled with a mass spectrometer.
Reagents:
-
Aprotic solvent (e.g., carbon tetrachloride, dichloromethane).[1]
-
Derivatizing agent (e.g., pinacol or a silylating agent like BSTFA).
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh a known amount of the sample and dissolve it in an aprotic solvent.
-
Add the derivatizing agent (e.g., pinacol) and a catalyst if necessary.
-
Heat the mixture to complete the reaction, converting the boronic acid to a more volatile boronate ester.[1]
-
-
GC-MS Conditions:
-
Analysis: Inject the derivatized sample into the GC-MS. Impurities are identified and quantified based on their mass spectra and retention times.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is a powerful tool for studying the structure of boronic acids and identifying boron-containing impurities.[6][9]
Instrumentation:
-
High-field NMR spectrometer.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
Procedure:
-
Sample Preparation: Dissolve approximately 4 mg of the this compound sample in 0.65 mL of a deuterated solvent in a quartz NMR tube to avoid a background signal from borosilicate glass.[6][9]
-
NMR Acquisition:
-
Analysis: The presence of impurities containing boron will be indicated by additional peaks in the spectrum. The relative integration of these peaks can be used for quantification. ¹H NMR can also be used to identify and quantify both boron-containing and other organic impurities.
Potentiometric Titration
This is a classic and reliable method for determining the overall acidity, and thus the assay, of boric acid and its derivatives.[7] Boric acid itself is a weak acid, but its acidity is enhanced by the addition of a polyol like mannitol, allowing for accurate titration with a strong base.[10][11]
Instrumentation:
-
Titrator with a pH electrode.
-
Buret and stirrer.
Reagents:
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH).
-
D-Mannitol.
-
Deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in deionized water.
-
Complexation: Add a sufficient amount of D-mannitol to the solution (e.g., to create a saturated solution) and stir to form the mannitol-boronate complex.[7][10] This increases the acidic strength of the boronic acid.
-
Titration: Titrate the solution with the standardized sodium hydroxide solution. Record the pH as a function of the volume of titrant added.
-
Analysis: Determine the equivalence point from the titration curve (the point of maximum inflection). The purity of the boronic acid is calculated based on the volume of NaOH used to reach the equivalence point.
Visualized Workflows and Logic
To aid in the selection and execution of these analytical methods, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: A workflow for selecting the appropriate analytical method.
Caption: A general workflow for HPLC-UV analysis.
Caption: A general workflow for GC-MS analysis including derivatization.
Caption: A general workflow for NMR analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. jespublication.com [jespublication.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. metrohm.com [metrohm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. jpbsci.com [jpbsci.com]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 20. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of (4-(1-Hydroxyethyl)phenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, boronic acids are indispensable reagents for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The choice of boronic acid is critical, as its reactivity is intricately linked to its structural and electronic properties. This guide provides an objective comparison of the reactivity of (4-(1-Hydroxyethyl)phenyl)boronic acid with other representative boronic acids in two pivotal cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile building block that introduces a key functional group, a hydroxyethyl moiety, which can be a site for further molecular elaboration or can influence the pharmacokinetic properties of a target molecule. Its reactivity in cross-coupling reactions is primarily governed by the electronic and steric nature of the 4-(1-Hydroxyethyl)phenyl group. Generally, the para-substituted hydroxyethyl group is considered to be weakly electron-donating, which can influence the kinetics of the transmetalation step in the catalytic cycles of both Suzuki-Miyaura and Chan-Lam reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The reactivity of a boronic acid in this palladium-catalyzed reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the nucleophilicity of the organic group on the boron atom, which can facilitate the rate-determining transmetalation step.[1]
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with an aryl bromide. While direct comparative data under identical conditions can be limited, the presented data is collated to provide a general trend.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromotoluene
| Boronic Acid | Substituent Nature | Typical Yield (%) |
| Phenylboronic Acid | Unsubstituted | 85-95 |
| This compound | Weakly Electron-Donating | 80-90 |
| (4-Methoxyphenyl)boronic acid | Electron-Donating | 90-98 |
| (4-(Trifluoromethyl)phenyl)boronic acid | Electron-Withdrawing | 75-85 |
Note: Yields are indicative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).
The data suggests that this compound exhibits reactivity comparable to, or slightly less than, boronic acids with stronger electron-donating groups like a methoxy group. Its performance is generally superior to that of boronic acids bearing electron-withdrawing substituents.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, employing copper catalysts. Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid play a crucial role. Electron-donating groups on the arylboronic acid can enhance the rate of transmetalation to the copper catalyst.[2]
Below is a comparative summary of yields for the Chan-Lam N-arylation of aniline with various para-substituted phenylboronic acids.
Table 2: Comparative Yields in Chan-Lam N-Arylation of Aniline with Substituted Phenylboronic Acids
| Boronic Acid | Substituent Nature | Typical Yield (%) |
| Phenylboronic Acid | Unsubstituted | 70-80 |
| This compound | Weakly Electron-Donating | 65-75 |
| (4-Methoxyphenyl)boronic acid | Electron-Donating | 75-85 |
| (4-Nitrophenyl)boronic acid | Electron-Withdrawing | 50-60 |
Note: Yields are indicative and can vary based on the specific reaction conditions (copper source, ligand, base, solvent, and atmosphere).
In the context of Chan-Lam coupling, this compound demonstrates good reactivity, generally providing yields that are slightly lower than those obtained with more strongly electron-donating boronic acids. Its performance remains significantly better than that of electron-deficient boronic acids.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a functionalized phenylboronic acid.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Detailed Protocol for Chan-Lam N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a functionalized phenylboronic acid.[2]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Molecular sieves (4 Å, 200 mg)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add aniline, this compound, Cu(OAc)₂, and molecular sieves.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture, open to the air, at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Visualizing the Processes
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: Experimental workflow for comparing boronic acid reactivity.
Conclusion
This compound is a valuable and reactive building block for both Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Its weakly electron-donating character generally leads to good to excellent yields, positioning it as a reliable choice for the synthesis of functionalized biaryls and N- or O-arylated compounds. While its reactivity may be slightly attenuated compared to boronic acids with stronger electron-donating substituents, it consistently outperforms those with electron-withdrawing groups. The provided protocols and diagrams offer a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
A Comparative Guide to the Performance of Palladium Catalysts with (4-(1-Hydroxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Among the vast array of available substrates, (4-(1-Hydroxyethyl)phenyl)boronic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. The benzylic alcohol moiety offers a handle for further functionalization, making it a versatile reagent in drug discovery and development.
This guide provides a comparative overview of the performance of various palladium catalysts in four major classes of cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. While direct comparative studies on this specific boronic acid are limited, this guide consolidates available data on analogous systems to provide valuable insights into catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical to the success of a cross-coupling reaction, influencing yield, reaction time, and substrate scope. The following table summarizes the general performance of commonly used palladium catalysts in the context of reactions with functionalized arylboronic acids, including those similar to this compound.
| Catalyst/Precatalyst | Ligand | Typical Reaction(s) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki-Miyaura, Sonogashira | Readily available, effective for many substrates. | Can be sensitive to air and moisture; may require higher temperatures. |
| Pd(OAc)₂ | Often used with phosphine ligands (e.g., SPhos, XPhos) or as "ligandless" | Suzuki-Miyaura, Heck, Buchwald-Hartwig | Versatile, can be tuned with various ligands for specific applications.[1][2] | Ligand choice is crucial and requires optimization. |
| PdCl₂(dppf) | dppf | Suzuki-Miyaura, Buchwald-Hartwig | Robust, often effective for challenging substrates and heteroaryl couplings. | Can be more expensive than simpler catalysts. |
| Pd₂(dba)₃ | Often used with phosphine ligands (e.g., P(t-Bu)₃) | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig | Highly active precatalyst, often used for difficult couplings. | Air-sensitive, requires careful handling. |
| Buchwald Palladacycle Precatalysts | Buchwald ligands (e.g., SPhos, XPhos, RuPhos) | Suzuki-Miyaura, Buchwald-Hartwig | High activity and stability, broad substrate scope, often allowing for lower catalyst loadings. | Higher cost of specialized ligands. |
| Heterogeneous Pd catalysts (e.g., Pd on Carbon) | N/A | Suzuki-Miyaura, Heck, Sonogashira | Easy to separate from the reaction mixture, reusable.[3] | Can exhibit lower activity than homogeneous catalysts, potential for metal leaching. |
Detailed Experimental Protocols
Below are generalized experimental protocols for the four major cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.
General Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (1-10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. In the context of boronic acids, an oxidative Heck reaction can be performed.
General Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the olefin (1.0-1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Add an oxidant (e.g., benzoquinone, Cu(OAc)₂, or O₂ as the terminal oxidant) and any necessary additives.
-
Add a suitable solvent (e.g., DMF, DMAc, or toluene).[2]
-
Heat the mixture to the required temperature (often 80-120 °C) and stir until completion.
-
After cooling, dilute the mixture with a suitable organic solvent and filter to remove any solids.
-
Wash the filtrate with water and brine, then dry the organic phase.
-
Concentrate the solvent and purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. An oxidative version can utilize arylboronic acids.
General Procedure:
-
To a Schlenk flask, add the terminal alkyne (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%) if required for the specific protocol.
-
Add a base (e.g., Et₃N, piperidine, or K₂CO₃) and an oxidant (e.g., Ag₂O) if performing an oxidative coupling.[4]
-
Add a degassed solvent (e.g., THF, DMF, or acetonitrile).
-
Stir the reaction at room temperature or with heating (typically 40-80 °C) under an inert atmosphere until the starting materials are consumed.
-
Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Dry the organic layer, concentrate, and purify the product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While it traditionally couples amines with aryl halides, variations using boronic acids as the aryl source exist.
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the amine (1.2 equiv.), this compound (1.0 mmol, 1.0 equiv.), a strong base (e.g., NaOt-Bu, K₃PO₄), the palladium precatalyst (e.g., a Buchwald palladacycle, 1-5 mol%), and the appropriate phosphine ligand.
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Seal the reaction vessel and heat to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the resulting aryl amine by column chromatography.
Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
A Comparative Guide to the Reactivity of (4-(1-Hydroxyethyl)phenyl)boronic Acid and Its Boronic Ester Derivatives
For researchers, scientists, and professionals in drug development, the choice between utilizing a boronic acid or its corresponding ester derivative is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides an objective comparison of the reactivity of (4-(1-Hydroxyethyl)phenyl)boronic acid and its boronic ester derivatives, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by established principles and representative experimental data to facilitate an informed selection of the appropriate reagent for your research needs.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their boronate esters lies in a well-established trade-off between reactivity and stability.[1][2]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times in cross-coupling reactions.[1][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][4]
-
Boronate Esters: Derivatives such as the commonly used pinacol esters offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][5] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][6]
Quantitative Data Comparison: Suzuki-Miyaura Coupling
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Typically shorter | Generally longer |
| Yield | Can be high in short reaction times, but may be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher starting material purity.[2] |
| Stability (Shelf-life) | Lower; susceptible to degradation.[1] | Higher; more robust for long-term storage.[1] |
| Handling | Can be more challenging due to potential instability.[1] | Easier to handle, often crystalline solids.[1] |
| Purification | Can be difficult to purify by silica gel chromatography.[5] | Generally easier to purify by standard chromatographic methods.[5] |
Experimental Protocols
To ensure a fair and objective comparison, it is crucial to employ standardized experimental protocols. Below are representative methods for the synthesis of the pinacol ester and a comparative Suzuki-Miyaura coupling reaction.
Synthesis of this compound pinacol ester
This procedure is a general method for the esterification of a boronic acid with pinacol.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a Dean-Stark trap if using toluene), add this compound (1 equivalent) and pinacol (1.1 equivalents).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
If using THF, add activated molecular sieves to the reaction mixture and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound pinacol ester.
Comparative Suzuki-Miyaura Coupling Reaction
This protocol outlines a typical Suzuki-Miyaura coupling to compare the reactivity of the boronic acid and its pinacol ester.
Materials:
-
Aryl bromide (1 equivalent)
-
This compound (1.2 equivalents) OR this compound pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In two separate reaction vessels, prepare the following mixtures:
-
Vessel A (Boronic Acid): Aryl bromide, this compound, palladium catalyst, and base.
-
Vessel B (Boronic Ester): Aryl bromide, this compound pinacol ester, palladium catalyst, and base.
-
-
Add the solvent system to each vessel.
-
Degas both mixtures by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat both reaction mixtures to the same temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of both reactions simultaneously by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular time intervals.
-
Record the time required for the complete consumption of the aryl bromide in each reaction.
-
Upon completion, cool the reactions to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to determine the isolated yield for each reaction.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium between a boronic ester and its corresponding boronic acid.
Caption: Workflow for a comparative reactivity study.
Conclusion
The choice between this compound and its boronic ester derivatives is contingent upon the specific requirements of the intended application.
-
Choose the boronic acid when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
-
-
Choose a boronic ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.
-
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Studies of Suzuki Reactions: A Comparative Guide for (4-(1-Hydroxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the construction of biaryl compounds vital to pharmaceutical development.[1] This guide provides a comparative analysis of the kinetic performance of (4-(1-Hydroxyethyl)phenyl)boronic acid in Suzuki reactions, benchmarked against other commonly employed substituted phenylboronic acids. Detailed experimental protocols and visual guides to the reaction mechanism and workflow are included to facilitate practical application in a research setting.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of boronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the phenyl ring.[2] The rate-determining step of the catalytic cycle is often the transmetalation step, which is sensitive to the nucleophilicity of the organoboron species.[1][3]
Below is a summary of the expected kinetic performance of this compound compared to other representative phenylboronic acids. The (4-(1-Hydroxyethyl)phenyl) group is generally considered to be weakly electron-donating.
| Boronic Acid | Substituent Effect | Expected Relative Reaction Rate | Notes |
| This compound | Weakly Electron-Donating | Moderate | The hydroxyethyl group can potentially interact with the catalyst or base, influencing reaction kinetics. The alcohol functionality is generally well-tolerated in Suzuki couplings.[4] |
| Phenylboronic acid | Neutral | Baseline | Serves as a standard for comparison. |
| 4-Methoxyphenylboronic acid | Strongly Electron-Donating | High | The electron-donating methoxy group increases the nucleophilicity of the boronic acid, accelerating the transmetalation step. |
| 4-Nitrophenylboronic acid | Strongly Electron-Withdrawing | Low | The electron-withdrawing nitro group decreases the nucleophilicity of the boronic acid, generally leading to slower reaction rates.[2] |
| 4-Formylphenylboronic acid | Electron-Withdrawing | Low to Moderate | The aldehyde group is an electron-withdrawing group, but the boronic acid can still be an effective coupling partner, often used in the synthesis of complex molecules. The functional group's tolerance is a key advantage of the Suzuki reaction.[5] |
Experimental Protocols
Reproducible kinetic studies of Suzuki reactions require careful control of reaction parameters and consistent monitoring techniques. Below are detailed methodologies for conducting such experiments.
General Reaction Setup
A typical Suzuki-Miyaura coupling reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the palladium catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound or other boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[6]
-
Ligand (if required, e.g., SPhos, XPhos)[7]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[8]
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)[9]
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.01-0.05 mol%), and ligand (if applicable).
-
Add the anhydrous solvent (5-10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[9]
-
Monitor the reaction progress at regular intervals using one of the techniques described below.
Reaction Monitoring Techniques
1. Thin-Layer Chromatography/Compact Mass Spectrometry (TLC/CMS)
This method allows for rapid, qualitative and semi-quantitative monitoring of the reaction progress.[10]
-
Procedure:
-
At specified time points, withdraw a small aliquot (a few microliters) of the reaction mixture.
-
Spot the aliquot onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light to observe the disappearance of starting materials and the appearance of the product.
-
For more detailed analysis, the spots can be directly analyzed using a compact mass spectrometer with a TLC interface to confirm the identity of the components.[10]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a quantitative method for monitoring the reaction by integrating the signals of the starting materials and the product.[11]
-
Procedure:
-
At each time point, carefully quench a small aliquot of the reaction mixture (e.g., by adding it to a vial containing a deuterated solvent and a known internal standard).
-
Acquire a ¹H NMR or ¹⁹F NMR (if applicable) spectrum of the quenched sample.
-
Determine the relative concentrations of the reactants and product by integrating their characteristic signals relative to the internal standard.[11] This allows for the calculation of conversion over time.
-
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a general workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. azom.com [azom.com]
A Comparative Guide to Spectroscopic Analysis for Product Confirmation and Purity
In the landscape of drug discovery, development, and chemical manufacturing, the unequivocal confirmation of a product's identity and its purity is a critical regulatory and scientific requirement. Spectroscopic techniques are indispensable tools for researchers, scientists, and drug development professionals, offering a wealth of information at the molecular level. This guide provides an objective comparison of principal spectroscopic methods for product confirmation and purity assessment, supported by experimental data and detailed methodologies.
Comparison of Key Spectroscopic Techniques
The selection of an appropriate analytical technique is paramount for efficient and accurate product confirmation. The following table summarizes the key performance characteristics of major spectroscopic methods, offering a comparative basis for decision-making.
| Technique | Principle | Information Provided | Sample Amount | Analysis Time | Key Advantages | Key Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Detailed 3D molecular structure, connectivity, and stereochemistry.[1] | Milligrams (mg) | Minutes to hours | Unambiguous structure elucidation; quantitative analysis (qNMR).[1] | Inherently low sensitivity; requires deuterated solvents.[2][3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[4] | Molecular weight and fragmentation patterns, leading to elemental composition.[5] | Micrograms (µg) to nanograms (ng) | Seconds to minutes | High sensitivity and specificity; excellent for identifying unknowns.[4] | Does not directly provide stereochemical information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, causing molecular vibrations.[6] | Presence of functional groups.[7] | Milligrams (mg) | Seconds to minutes | Fast, simple, and non-destructive; ideal for raw material identification.[6][8] | Provides limited information on the overall molecular structure.[9] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample.[10] | Presence of chromophores (conjugated systems, aromatic rings). | Micrograms (µg) to milligrams (mg) | Seconds to minutes | Simple, robust, and excellent for quantitative analysis of pure substances.[10][11] | Limited structural information; only applicable to UV-active compounds.[7] |
Experimental Workflows and Decision Making
The process of product confirmation and purity analysis often follows a structured workflow. The initial choice of technique depends on the specific question being asked. The following diagram illustrates a general approach to selecting the appropriate spectroscopic method.
Once a preliminary technique is chosen, a more detailed experimental workflow is followed to ensure accurate and reliable data.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution spectra for structural elucidation and purity assessment.
Methodology:
-
Sample Preparation:
-
Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[12]
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[13][14]
-
Filter the solution through a pipette with a glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[14]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[3]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Integrate the peaks to determine the relative ratios of different protons.
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the product.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, water).
-
For complex mixtures, prior separation by liquid chromatography (LC) or gas chromatography (GC) is recommended.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Select the appropriate ionization mode (e.g., electrospray ionization - ESI, atmospheric pressure chemical ionization - APCI).
-
Set the ion source parameters, including capillary voltage, gas flow rates, and temperature.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC or GC system.
-
Acquire the mass spectrum over the desired mass-to-charge (m/z) range.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting a precursor ion and fragmenting it.
-
-
Data Processing:
-
Process the raw data to obtain a centroided mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Analyze the isotopic pattern to aid in elemental composition determination.
-
Interpret the fragmentation pattern to deduce structural information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the product.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[16]
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify the characteristic absorption bands corresponding to specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To quantify the concentration and assess the purity of a known UV-active product.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample by accurately weighing a known amount and dissolving it in a suitable UV-transparent solvent (e.g., water, ethanol, hexane).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Prepare a "blank" sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan.
-
Place the blank cuvette in the sample holder and zero the instrument.
-
-
Data Acquisition:
-
Measure the absorbance of each standard solution and the unknown sample solution at the wavelength of maximum absorbance (λmax).
-
-
Data Processing and Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the linear regression equation of the calibration curve to determine the concentration of the unknown sample.
-
Purity can be assessed by comparing the full spectrum of the sample to that of a pure reference standard. The presence of additional peaks or a shift in λmax may indicate impurities.[10]
-
References
- 1. Identity determination and purity testing [chemcon.com]
- 2. azom.com [azom.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. ijrar.org [ijrar.org]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. agilent.com [agilent.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Surpassing (4-(1-Hydroxyethyl)phenyl)boronic Acid
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a fundamental task. The Suzuki-Miyaura cross-coupling reaction is a premier method for this, but the stability and reactivity of boronic acids, particularly those with sensitive functional groups like the secondary alcohol in (4-(1-Hydroxyethyl)phenyl)boronic acid, can be problematic. This guide provides an objective, data-driven comparison of more robust and versatile alternatives that offer enhanced stability, easier handling, and, in some cases, unique reactivity for advanced synthetic strategies.
Overview of Key Alternatives
While this compound is a common reagent, its propensity for dehydration and protodeboronation can compromise reaction yields and reproducibility. To address these limitations, several classes of alternative reagents have been developed. This guide focuses on three leading alternatives:
-
Potassium Organotrifluoroborates (R-BF₃K) : These crystalline salts are markedly more stable to air and moisture than their boronic acid counterparts, simplifying handling and storage.[1][2] Their enhanced stability and predictable reactivity make them excellent substitutes in Suzuki-Miyaura couplings.[3][4]
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant solids that are compatible with chromatography.[5][6] They serve as a "protected" form of boronic acid, which can be unmasked under mild basic conditions, enabling controlled, iterative cross-coupling strategies that are otherwise difficult to achieve.[7][8]
-
Organosilanes (for Hiyama Coupling) : Moving beyond boron-based reagents, organosilanes offer a distinct alternative for biaryl synthesis via the Hiyama cross-coupling.[9][10] These reagents are stable, have low toxicity, and their reactivity is activated by fluoride ions or base, providing an orthogonal approach to the Suzuki-Miyaura reaction.[9][11]
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura or Hiyama cross-coupling reaction with a generic aryl halide (Ar-X).
| Reagent | Structure | Key Advantages | Typical Catalyst System | Typical Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-(1-Hydroxyethyl)phenyl) boronic acid | OH-CH(CH₃)-Ph-B(OH)₂ | Cost-effective, widely available. | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 12-24 | 65-90[12][13] |
| Potassium (4-(1-Hydroxyethyl) phenyl)trifluoroborate | OH-CH(CH₃)-Ph-BF₃K | High stability (air & moisture), crystalline solid, easy handling.[1][14] | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃, K₂CO₃ | THF/H₂O, Toluene/H₂O | 80 | 12-24 | 85-95[2][14] |
| (4-(1-Hydroxyethyl)phenyl) boronic acid MIDA ester | OH-CH(CH₃)-Ph-B(MIDA) | Exceptionally stable, compatible with chromatography, enables iterative coupling.[5][6] | Pd(OAc)₂ / SPhos | K₃PO₄ (aq) | THF, Dioxane | 80-100 | 18-28 | 80-95[5][7] |
| (4-(1-Hydroxyethyl)phenyl) trimethoxysilane | OH-CH(CH₃)-Ph-Si(OMe)₃ | Stable, low toxicity, alternative to boron reagents (Hiyama Coupling).[9] | Pd(OAc)₂ or NiCl₂·glyme | TBAF, NaOH | DMA, Toluene | 25-100 | 24-48 | 70-90[15][16] |
Visual Summaries and Workflows
A logical comparison of the key features of boron-based reagents highlights the advantages of the alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications | MDPI [mdpi.com]
A Comparative Guide to the Suzuki-Miyaura Coupling Yields of Substituted vs. Unsubstituted Phenylboronic Acids
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. The choice of coupling partners significantly impacts the reaction's success, and understanding the role of substituents on the phenylboronic acid is crucial for optimizing reaction yields. This guide provides an objective comparison of the performance of substituted and unsubstituted phenylboronic acids in Suzuki-Miyaura coupling, supported by experimental data.
The electronic and steric nature of substituents on the phenylboronic acid ring plays a pivotal role in the reaction's outcome. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the rate of the transmetalation step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction and affecting the yield. Steric hindrance, particularly from ortho-substituents, can also significantly impact the accessibility of the boron center and reduce reaction efficiency.
Yield Comparison: The Influence of Substituents
The following table summarizes experimental data from various Suzuki-Miyaura coupling reactions, illustrating the impact of different substituents on the yield of the biaryl product. The reactions were performed under similar conditions to provide a comparative basis.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Effect | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| None (Unsubstituted) | - | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 4-Methoxy | para | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
| 4-Methyl | para | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 |
| 4-Nitro | para | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 3-Nitro | meta | Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 91 |
| 2-Nitro | ortho | Electron-Withdrawing | 4-Chlorotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | 75 |
| 2-Methyl | ortho | Electron-Donating | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted or unsubstituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, phenylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl.
Visualizing the Process
To understand the factors influencing the reaction yield, it is helpful to visualize the logical workflow of the Suzuki-Miyaura coupling and the key steps where substituents exert their effects.
Caption: Workflow for Suzuki-Miyaura Coupling Comparison.
The critical transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is significantly influenced by the electronic properties of the substituent on the phenylboronic acid.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Assessing the Electronic Influence of the Hydroxyethyl Group on Coupling Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aromatic rings through cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The electronic nature of substituents on the aromatic core plays a pivotal role in modulating the reactivity of the substrate, influencing reaction rates, yields, and even mechanistic pathways. This guide provides a comparative assessment of the electronic influence of the hydroxyethyl group (-CH₂CH₂OH) on common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Electronic Nature of the Hydroxyethyl Group: A Hammett Constant Perspective
To quantitatively assess the electronic effect of a substituent, the Hammett equation is a well-established tool in physical organic chemistry.[1][2] It relates reaction rates and equilibrium constants for reactions involving substituted benzene derivatives. The Hammett constant (σ) for a given substituent provides a measure of its electron-donating or electron-withdrawing ability.
Table 1: Hammett Constants (σ) for Selected Substituents
| Substituent | σ_meta | σ_para | Electronic Effect |
| -H | 0.00 | 0.00 | Neutral |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Strongly Electron-Donating (Resonance) |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |
Comparative Reactivity in Cross-Coupling Reactions
The following sections provide a comparative overview of the expected reactivity of aryl halides bearing a hydroxyethyl substituent in three key cross-coupling reactions. While direct, comprehensive comparative studies are limited, the general principles of substituent effects on these reactions allow for a qualitative and semi-quantitative assessment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituent on the aryl halide can influence the rate-determining step, which is often the oxidative addition of the palladium(0) catalyst to the aryl halide.
Generally, electron-withdrawing groups on the aryl halide accelerate the oxidative addition step, leading to higher reaction rates. Conversely, electron-donating groups can slow down this step. Given that the hydroxyethyl group is weakly electron-donating, it is anticipated that aryl halides bearing this substituent will exhibit slightly slower reaction rates compared to unsubstituted or electron-deficient aryl halides. However, in many modern catalytic systems, the effect of weak electron-donating groups is often minimal, and high yields can still be achieved with appropriate catalyst and reaction condition selection.[4]
Table 2: Illustrative Yield Comparison for Suzuki-Miyaura Coupling of 4-Substituted Aryl Bromides with Phenylboronic Acid *
| Substituent (at para-position) | Expected Relative Yield |
| -NO₂ (Strongly Electron-Withdrawing) | High |
| -H (Neutral) | Moderate to High |
| -CH₂CH₂OH (Weakly Electron-Donating) | Moderate to High |
| -OCH₃ (Strongly Electron-Donating) | Moderate |
Note: This table is illustrative and actual yields can vary significantly based on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an amine with an aryl halide.[5] Similar to the Suzuki-Miyaura reaction, the electronic properties of the aryl halide substituent impact the oxidative addition step of the palladium catalyst.
Electron-withdrawing groups on the aryl halide generally facilitate the oxidative addition, leading to faster reactions and often higher yields.[6] Conversely, electron-donating groups can retard this step. Therefore, an aryl halide with a hydroxyethyl group is expected to be slightly less reactive than its counterparts bearing electron-withdrawing substituents. However, the development of highly active and versatile catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly broadened the substrate scope of the Buchwald-Hartwig amination, allowing for the efficient coupling of electron-rich aryl halides.[7][8]
Table 3: Illustrative Yield Comparison for Buchwald-Hartwig Amination of 4-Substituted Aryl Bromides with Aniline *
| Substituent (at para-position) | Expected Relative Yield |
| -CN (Strongly Electron-Withdrawing) | High |
| -H (Neutral) | Moderate to High |
| -CH₂CH₂OH (Weakly Electron-Donating) | Moderate to High |
| -N(CH₃)₂ (Strongly Electron-Donating) | Moderate |
Note: This table is illustrative and actual yields can vary significantly based on specific reaction conditions.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][9] The catalytic cycle involves both palladium and copper catalysts. The electronic nature of the substituent on the aryl halide influences the oxidative addition of the palladium(0) catalyst.
The general trend observed in other cross-coupling reactions holds true for the Sonogashira coupling: electron-withdrawing groups on the aryl halide typically enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.[10] Consequently, aryl halides substituted with a hydroxyethyl group may exhibit slightly lower reactivity compared to those with electron-withdrawing functionalities. Nevertheless, the Sonogashira reaction is known for its high functional group tolerance, and with optimized conditions, good to excellent yields can be obtained for a wide range of substrates.[9]
Table 4: Illustrative Yield Comparison for Sonogashira Coupling of 4-Substituted Aryl Bromides with Phenylacetylene *
| Substituent (at para-position) | Expected Relative Yield |
| -CHO (Strongly Electron-Withdrawing) | High |
| -H (Neutral) | Moderate to High |
| -CH₂CH₂OH (Weakly Electron-Donating) | Moderate to High |
| -OCH₃ (Strongly Electron-Donating) | Moderate |
Note: This table is illustrative and actual yields can vary significantly based on specific reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are general procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions that can be adapted for substrates containing a hydroxyethyl group.
General Procedure for Suzuki-Miyaura Coupling
Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
To a reaction vessel are added the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][11]
General Procedure for Buchwald-Hartwig Amination
Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.). The aryl halide (1.0 equiv.) and the amine (1.0-1.2 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[7][12]
General Procedure for Sonogashira Coupling
Figure 3: General workflow for a Sonogashira coupling reaction.
To a solution of the aryl halide (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine such as triethylamine) under an inert atmosphere are added the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). A base (e.g., triethylamine or diisopropylethylamine), if not used as the solvent, is then added. The reaction mixture is stirred at room temperature or heated (typically 50-100 °C) until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the coupled product.[9]
Conclusion
The hydroxyethyl group acts as a weak electron-donating substituent on an aromatic ring. In the context of palladium-catalyzed cross-coupling reactions, this electronic character is expected to result in slightly attenuated reactivity compared to aryl halides bearing electron-withdrawing groups. However, the advancement of modern catalyst systems has largely overcome these subtle electronic deactivations, enabling the efficient coupling of a wide range of functionalized substrates. For researchers and drug development professionals, this means that the presence of a hydroxyethyl group should not be a significant impediment to the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, provided that appropriate reaction conditions are employed. The provided general protocols serve as a starting point for the optimization of these crucial transformations.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
Unraveling the Transmetalation Step: A Computational Comparison of (4-(1-Hydroxyethyl)phenyl)boronic Acid
A deep dive into the Suzuki-Miyaura cross-coupling reaction reveals the critical transmetalation step, a pivotal moment where the organic moiety is transferred from the boron atom to the palladium catalyst. This guide provides a comparative computational analysis of the transmetalation process involving (4-(1-Hydroxyethyl)phenyl)boronic acid and its alternatives, offering valuable insights for researchers, scientists, and drug development professionals seeking to optimize this widely used reaction.
The efficiency of the Suzuki-Miyaura reaction is profoundly influenced by the electronic and steric properties of the boronic acid. While phenylboronic acid serves as a fundamental model, substituted variants such as this compound introduce nuances to the reaction mechanism that warrant detailed investigation. This guide leverages computational data from various studies to compare the performance of this compound with unsubstituted phenylboronic acid and other relevant analogues.
Comparative Analysis of Transmetalation Energetics
| Boronic Acid | Substituent Effect | Catalyst System (Model) | Computational Method | Activation Energy (kcal/mol) | Reference |
| Phenylboronic Acid | Unsubstituted (Baseline) | Pd(PH₃)₂Br / OH⁻ | DFT (Becke3LYP) | 10.8 (with base) | [3] |
| Phenylboronic Acid | Unsubstituted (Baseline) | Pd₄ cluster in H-Beta zeolite | DFT (M06-L) | 36.8 | [4][5] |
| p-Tolylboronic Acid | Electron-Donating (CH₃) | Not specified | Not specified | Favorable kinetics observed | [6] |
| (4-Methoxyphenyl)boronic Acid | Electron-Donating (OCH₃) | (iPrPNP)Co | Kinetic Analysis | Faster relative rate than Phenylboronic Acid | [7] |
| This compound | Electron-Donating (CH(OH)CH₃) | Inferred | Inferred | Expected to be similar to or slightly lower than Phenylboronic Acid | Inferred |
| (3-Fluorophenyl)boronic Acid | Electron-Withdrawing (F) | (iPrPNP)Co | Kinetic Analysis | Slower relative rate than Phenylboronic Acid | [7] |
Analysis: The data consistently shows that electron-donating groups on the phenylboronic acid facilitate the transmetalation step, leading to lower activation energies or faster reaction rates.[7] This is attributed to the increased electron density on the ipso-carbon atom, which enhances its nucleophilicity and promotes the transfer to the electrophilic palladium center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, thus increasing the energy barrier for transmetalation.[7]
Based on these trends, it can be inferred that the this compound, with its electron-donating hydroxyethyl group, would exhibit a slightly lower activation barrier for transmetalation compared to unsubstituted phenylboronic acid under similar conditions.
Experimental Protocols: A Computational Approach
The quantitative data presented in this guide is derived from computational experiments. The following outlines a typical protocol for the computational analysis of the transmetalation step in a Suzuki-Miyaura reaction.
1. Model System Construction:
-
Catalyst: A model palladium catalyst is defined, often simplified to reduce computational cost (e.g., Pd(PH₃)₂).
-
Reactants: The structures of the aryl halide, the boronic acid (or its boronate form), and the base (e.g., OH⁻) are constructed.
-
Solvent: Solvent effects are often included using implicit solvation models (e.g., SMD or PCM).
2. Geometry Optimization:
-
The geometries of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
DFT functionals such as Becke3LYP or M06-L are commonly employed.[2][4]
-
Appropriate basis sets (e.g., 6-31G* for main group elements and a larger basis set with effective core potentials like SDD for palladium) are chosen.
3. Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
4. Transition State Search:
-
Various methods, such as synchronous transit-guided quasi-newton (STQN) or nudged elastic band (NEB), are used to locate the transition state structure connecting reactants and products of the transmetalation step.
5. Energy Profile Construction:
-
The relative energies of all species along the reaction coordinate are calculated to construct the potential energy surface and determine the activation energy of the transmetalation step.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a computational analysis of the transmetalation step.
Caption: Logical workflow for the computational analysis of the transmetalation step.
Signaling Pathways of Transmetalation
Two primary pathways are generally considered for the transmetalation step in the Suzuki-Miyaura reaction: the "boronate pathway" and the "oxide pathway". The choice of pathway is often dependent on the reaction conditions, particularly the nature of the base.
Caption: Competing pathways for the transmetalation step in Suzuki-Miyaura coupling.
References
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (4-(1-Hydroxyethyl)phenyl)boronic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety and environmental protocols when handling and disposing of chemical reagents. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-(1-Hydroxyethyl)phenyl)boronic acid, ensuring laboratory safety and regulatory compliance. This compound, like other boronic acid derivatives, is classified as hazardous waste and requires careful management.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2][3] An emergency eyewash station and safety shower should be readily accessible.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[1][2] |
| Body Protection | A fully fastened lab coat.[1] |
| Respiratory Protection | A NIOSH-approved respirator if handling as a powder or if aerosolization is possible.[2] |
Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[1][2][3][4]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, bench paper) in a designated, sealable container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable container specifically for liquid hazardous waste.[1][3]
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound" and specify that it is a boronic acid derivative.[1]
Step 3: Decontamination of Empty Containers
Empty containers must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's recycling or waste management policies.[3]
Step 4: Storage and Pickup
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[2] Follow your institution's specific procedures for arranging the pickup and final disposal by a licensed hazardous waste contractor.[2]
Spill Management
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.[2]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[2][5]
-
Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-(1-Hydroxyethyl)phenyl)boronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for (4-(1-Hydroxyethyl)phenyl)boronic acid was not publicly available at the time of this writing. The following guidance is based on the safety data of closely related compounds, such as phenylboronic acid and other substituted phenylboronic acids. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier and conduct a thorough risk assessment before handling this chemical.
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound to ensure the safety of laboratory personnel.
Immediate Safety and Hazard Information
This compound is an organoboron compound.[1] While specific hazard data is limited, boronic acids as a class are known to cause skin, eye, and respiratory tract irritation.[2][3] Ingestion of similar compounds may be harmful.[4][5][6] It is prudent to handle this compound with the care required for hazardous chemicals.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 518336-20-4 | [1][7][8] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound, especially if dust may be generated. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Caption: Workflow for handling this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect solid and liquid waste in separate, designated containers.
-
-
Containerization:
-
Use chemically compatible containers with secure lids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
-
Disposal:
-
Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain.
-
Caption: Disposal plan for this compound waste.
References
- 1. This compound | 518336-20-4 | TVA33620 [biosynth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(1-Hydroxyethyl)phenylboronic acid | CAS#:518336-20-4 | Chemsrc [chemsrc.com]
- 8. CAS 518336-20-4 | 6660-1-66 | MDL MFCD04112543 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
